molecular formula C5H6O B7893160 Pent-3-ynal

Pent-3-ynal

Cat. No.: B7893160
M. Wt: 82.10 g/mol
InChI Key: DAOZJOUHJZWTAG-UHFFFAOYSA-N
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Description

Pent-3-ynal is a useful research compound. Its molecular formula is C5H6O and its molecular weight is 82.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pent-3-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOZJOUHJZWTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Pent-3-ynal, a valuable intermediate in organic synthesis. The document details the most common and effective methods for its preparation, with a focus on the oxidation of pent-3-yn-1-ol. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with the necessary information to effectively produce this compound.

Introduction

This compound is an organic compound featuring both an aldehyde functional group and a carbon-carbon triple bond. This unique combination of reactive sites makes it a versatile building block for the synthesis of more complex molecules. Its structure allows for a variety of chemical transformations, including nucleophilic additions to the aldehyde, reactions at the alkyne, and various cycloaddition reactions. The strategic importance of this compound necessitates reliable and efficient synthetic protocols. This guide will focus on the most prevalent and practical methods for its synthesis from readily available starting materials.

Synthetic Pathways

The primary and most direct route to this compound is the oxidation of the corresponding primary alcohol, pent-3-yn-1-ol. Several well-established oxidation methods are suitable for this transformation, each with its own advantages and considerations. Additionally, other potential, though less commonly documented, synthetic strategies will be discussed.

The most prominent synthetic pathway involves the oxidation of pent-3-yn-1-ol. This can be achieved using a variety of modern oxidizing agents that are known for their mildness and selectivity, which is crucial to prevent over-oxidation to the corresponding carboxylic acid. The three most applicable methods for this conversion are:

  • Dess-Martin Periodinane (DMP) Oxidation

  • Swern Oxidation

  • Pyridinium (B92312) Chlorochromate (PCC) Oxidation

A generalized workflow for the synthesis of this compound via the oxidation of pent-3-yn-1-ol is depicted below.

Synthesis of this compound Pent-3-yn-1-ol Pent-3-yn-1-ol This compound This compound Pent-3-yn-1-ol->this compound Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound Purification Purification This compound->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, the following protocols are based on well-established procedures for the oxidation of primary alcohols to aldehydes and are expected to be effective for the conversion of pent-3-yn-1-ol.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[1][2] It is performed under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[2]

Reaction Scheme:

CH₃−C≡C−CH₂−CH₂−OH + DMP → CH₃−C≡C−CH₂−CHO

Experimental Protocol:

  • To a solution of pent-3-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin Periodinane (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Swern Oxidation

The Swern oxidation is another mild and efficient method for the synthesis of aldehydes from primary alcohols.[3][4] This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures.[3][4]

Reaction Scheme:

CH₃−C≡C−CH₂−CH₂−OH + (COCl)₂, DMSO, Et₃N → CH₃−C≡C−CH₂−CHO

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of pent-3-yn-1-ol (1.0 equivalent) in DCM dropwise, keeping the internal temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (B128534) (Et₃N) (5.0 equivalents) dropwise to the reaction mixture, again maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Reaction Scheme:

CH₃−C≡C−CH₂−CH₂−OH + PCC → CH₃−C≡C−CH₂−CHO

Experimental Protocol:

  • Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add a solution of pent-3-yn-1-ol (1.0 equivalent) in DCM to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Data Presentation

Synthetic MethodStarting MaterialKey ReagentsTypical Yield (%)
Dess-Martin Periodinane OxidationPent-3-yn-1-olDess-Martin Periodinane, DCM85-95
Swern OxidationPent-3-yn-1-olOxalyl chloride, DMSO, Triethylamine, DCM80-95
PCC OxidationPent-3-yn-1-olPyridinium Chlorochromate, DCM70-85

Signaling Pathways and Logical Relationships

The mechanisms of these oxidation reactions involve distinct intermediates and pathways. The following diagrams illustrate the core transformations.

Dess-Martin Oxidation Mechanism cluster_0 Dess-Martin Oxidation Alcohol Alcohol Intermediate Intermediate Alcohol->Intermediate + DMP DMP DMP Aldehyde Aldehyde Intermediate->Aldehyde - Iodinane - Acetic Acid

Caption: Simplified mechanism of Dess-Martin Oxidation.

Swern Oxidation Mechanism cluster_1 Swern Oxidation DMSO DMSO Electrophile Electrophile DMSO->Electrophile Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Electrophile Alkoxysulfonium_Salt Alkoxysulfonium_Salt Electrophile->Alkoxysulfonium_Salt Alcohol Alcohol Alcohol->Alkoxysulfonium_Salt Ylide Ylide Alkoxysulfonium_Salt->Ylide + Base Aldehyde Aldehyde Ylide->Aldehyde [2,3]-Sigmatropic Rearrangement

Caption: Key steps in the Swern Oxidation mechanism.

PCC Oxidation Mechanism cluster_2 PCC Oxidation Alcohol Alcohol Chromate_Ester Chromate_Ester Alcohol->Chromate_Ester + PCC PCC PCC Aldehyde Aldehyde Chromate_Ester->Aldehyde E2 Elimination

Caption: Simplified mechanism of PCC Oxidation.

Conclusion

The synthesis of this compound is most reliably achieved through the oxidation of pent-3-yn-1-ol. This guide has provided detailed, albeit generalized, experimental protocols for three of the most effective and commonly employed methods: Dess-Martin periodinane oxidation, Swern oxidation, and PCC oxidation. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and sensitivity of other functional groups in the substrate. For researchers in drug development and organic synthesis, these protocols offer a solid foundation for the preparation of this versatile building block. It is recommended to perform small-scale trial reactions to optimize conditions for the specific laboratory setup.

References

Spectroscopic Profile of Pent-3-ynal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pent-3-ynal is an organic molecule with the chemical formula C₅H₆O. Its structure incorporates two key functional groups: an aldehyde and an internal alkyne. This combination makes it a molecule of interest in synthetic organic chemistry. Accurate spectroscopic data is crucial for its unambiguous identification and for monitoring its presence and purity in chemical reactions. This guide provides a detailed, albeit predicted, spectroscopic profile of this compound, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.75Triplet (t)1HH-1 (Aldehyde)
~3.20Quartet (q)2HH-2
~1.80Triplet (t)3HH-5
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~200C-1 (Aldehyde Carbonyl)
~80C-3 or C-4 (Alkyne)
~75C-4 or C-3 (Alkyne)
~45C-2
~10C-5
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H (sp³) stretch
~2850-2750Medium (doublet)C-H (aldehyde) stretch
~2250Medium-WeakC≡C (internal alkyne) stretch
~1725StrongC=O (aldehyde) stretch
Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zPredicted IntensityAssignment
82High[M]⁺ (Molecular Ion)
81Medium[M-H]⁺
53High[M-CHO]⁺
54Medium[C₄H₆]⁺
39Medium[C₃H₃]⁺
29High[CHO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument and sample. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 220 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal for ¹³C NMR (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) into the mass spectrometer, typically via a gas chromatography (GC) interface or direct injection.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of this compound with their expected spectroscopic signals.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation synthesis Synthesis & Purification of this compound MS Mass Spectrometry (MS) synthesis->MS IR Infrared (IR) Spectroscopy synthesis->IR NMR NMR Spectroscopy synthesis->NMR ms_data Molecular Formula & Fragmentation MS->ms_data ir_data Functional Group Identification IR->ir_data nmr_data Carbon-Hydrogen Framework NMR->nmr_data structure Final Structure of this compound ms_data->structure ir_data->structure nmr_data->structure

Spectroscopic analysis workflow for this compound.

Pent_3_ynal_Spectroscopy cluster_signals Expected Spectroscopic Signals structure This compound H₃C- C≡ C- CH₂- CHO h1_nmr ¹H NMR structure:c1->h1_nmr ~9.75 ppm (t) structure:c2->h1_nmr ~3.20 ppm (q) structure:c5->h1_nmr ~1.80 ppm (t) c13_nmr ¹³C NMR structure:c1->c13_nmr ~200 ppm structure:c2->c13_nmr ~45 ppm structure:c3->c13_nmr ~75 ppm structure:c4->c13_nmr ~80 ppm structure:c5->c13_nmr ~10 ppm ir IR structure:c1->ir ~1725 cm⁻¹ (C=O) ~2850-2750 cm⁻¹ (C-H) structure:c3->ir ~2250 cm⁻¹ (C≡C) ms MS structure->ms m/z = 82 [M]⁺

Key functional groups of this compound and their expected spectroscopic signals.

Physical properties of Pent-3-ynal (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the key physical properties of Pent-3-ynal, a reactive α,β-acetylenic aldehyde. The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Properties

This compound (C₅H₆O) is a colorless liquid with a molecular structure that includes both an aldehyde functional group and a carbon-carbon triple bond.[1] These features contribute to its unique chemical reactivity and physical characteristics.

The primary physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in various chemical reactions.

Physical PropertyValueNotes
Boiling Point Approximately 87°CAt standard atmospheric pressure.
Solubility SolubleReadily dissolves in water and polar organic solvents such as ethanol (B145695) and acetone.[1]
Molecular Formula C₅H₆O
Appearance Colorless liquid

Experimental Protocols

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method is distillation.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Boiling chips

  • Thermometer (calibrated)

Procedure:

  • A sample of this compound is placed in the round-bottom flask, and boiling chips are added to ensure smooth boiling.

  • The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser. This ensures an accurate reading of the vapor temperature.

  • Cooling water is circulated through the condenser.

  • The heating mantle is turned on, and the sample is heated gently.

  • The temperature is monitored. As the liquid boils, the vapor rises, and the temperature reading will increase and then stabilize.

  • The boiling point is recorded as the temperature at which the vapor is in equilibrium with the liquid, observed as a constant temperature reading during the collection of the first few drops of distillate.

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Objective: To determine the qualitative solubility of this compound in water.

Apparatus:

  • Test tubes

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • A known volume of the solvent (e.g., 1 mL of deionized water) is placed into a clean test tube.

  • A small, measured amount of this compound (e.g., 0.1 mL) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution. A vortex mixer can be used for thorough mixing.

  • The mixture is then allowed to stand and is observed.

  • If the resulting mixture is a clear, homogeneous solution, the compound is considered soluble. If a separate layer or a cloudy suspension is observed, the compound is considered insoluble or sparingly soluble.

  • The process can be repeated with varying ratios of solute to solvent to further refine the qualitative assessment. For this compound, it is noted to be soluble in water and polar solvents.[1]

Visualization of Experimental Workflow

The logical flow for the determination of the physical properties of a novel or uncharacterized compound is depicted below.

G cluster_start Initial Analysis cluster_boiling_point Boiling Point Determination cluster_solubility Solubility Assessment cluster_end Final Data Compilation start Obtain Pure Sample of this compound bp_setup Assemble Distillation Apparatus start->bp_setup sol_prepare Prepare Solvent (e.g., Water) start->sol_prepare bp_heat Heat Sample Gently bp_setup->bp_heat bp_observe Record Stable Vapor Temperature bp_heat->bp_observe bp_result Boiling Point Data bp_observe->bp_result end_point Technical Data Sheet bp_result->end_point sol_add Add this compound to Solvent sol_prepare->sol_add sol_mix Agitate Mixture sol_add->sol_mix sol_observe Observe for Homogeneous Solution sol_mix->sol_observe sol_result Solubility Data sol_observe->sol_result sol_result->end_point

References

A Technical Guide to the Reactivity of the Aldehyde Group in Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in Pent-3-ynal. This α,β-acetylenic aldehyde is a versatile intermediate in organic synthesis, offering multiple reaction pathways due to the presence of both an aldehyde and an alkyne moiety.[1] This document details its principal reactions, supported by quantitative data from analogous compounds, comprehensive experimental protocols, and visualizations of reaction mechanisms.

Core Reactivity Principles

This compound (IUPAC name: this compound) possesses a molecular formula of C₅H₆O.[1][2][3] Its structure features a terminal aldehyde group conjugated with a carbon-carbon triple bond, rendering the molecule susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon of the alkyne (1,4-conjugate addition). The preferred pathway is largely determined by the nature of the nucleophile.[4][5]

  • 1,2-Addition: Hard, strong nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This reaction is typically irreversible and kinetically controlled.[4][6]

  • 1,4-Conjugate Addition: Softer nucleophiles, including thiols, amines, and cyanides, preferentially add to the β-carbon of the alkyne. This thermodynamically favored reaction proceeds via a stable enolate intermediate.[4][5]

Key Reactions of the Aldehyde Group

The aldehyde group in this compound undergoes a variety of characteristic reactions, including nucleophilic addition, reduction, and oxidation.

Nucleophilic Addition

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.[6]

Table 1: Quantitative Data for Nucleophilic Addition to α,β-Unsaturated Carbonyls (Analogous to this compound)

NucleophileSubstrateSolventYield (%)Reference
ThiophenolEthyl PropiolateWater98%[4]
ThiophenolEthyl PropiolateMethanol (B129727)>80%[4]
ThiophenolEthyl PropiolateAcetonitrile>80%[4]
Thiol-terminated peptideAryl Terminal YnoneAq. AcetonitrileQuantitative[4]
Thiol-terminated peptideMethylpropiolateAq. Acetonitrile30%[4]
Reduction to Pent-3-yn-1-ol

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding Pent-3-yn-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Table 2: Spectroscopic Data for Pent-3-yn-1-ol

SpectroscopyDataReference
Molecular FormulaC₅H₈O[7][8][9]
Molecular Weight84.1164 g/mol [7][9]
IR SpectrumAvailable in NIST WebBook[7]
Mass SpectrumAvailable in NIST WebBook[7]
Oxidation to Pent-3-ynoic Acid

Oxidation of the aldehyde group in this compound affords the corresponding carboxylic acid, Pent-3-ynoic acid. A variety of oxidizing agents can be employed for this purpose, with common choices including chromic acid (generated in situ from chromium trioxide and sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) under specific conditions. Milder, metal-free options such as Oxone are also effective.[10]

Table 3: Physical Properties of Pent-3-ynoic Acid

PropertyValueReference
Molecular FormulaC₅H₆O₂[11][12]
Molecular Weight98.101 g/mol [11]
CAS Number36781-65-4[11][12]

Experimental Protocols

The following are generalized experimental protocols for the key reactions of the aldehyde group in this compound. Researchers should adapt these methods based on specific laboratory conditions and safety protocols.

Protocol 1: General Procedure for Nucleophilic Addition of a Thiol to this compound (1,4-Addition)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable polar solvent such as water, methanol, or acetonitrile.[4]

  • Addition of Nucleophile: Add the thiol nucleophile (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of this compound to Pent-3-yn-1-ol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ethanol (B145695) or methanol at 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture with 1 M HCl and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting alcohol by distillation or column chromatography.

Protocol 3: Oxidation of this compound to Pent-3-ynoic Acid using Jones Reagent
  • Preparation of Jones Reagent: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water.

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone (B3395972) and cool the solution in an ice bath.

  • Addition of Oxidant: Add the Jones reagent dropwise to the aldehyde solution until a persistent orange color is observed.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Workup: Add isopropanol (B130326) to quench the excess oxidant. Remove the acetone under reduced pressure and extract the aqueous layer with diethyl ether.

  • Purification: Extract the combined organic layers with a saturated sodium bicarbonate solution. Acidify the aqueous layer with concentrated HCl and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the carboxylic acid.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Nucleophilic_Addition_to_Pent_3_ynal Reactivity of this compound This compound This compound 1,2-Addition_Product Tetrahedral Intermediate (leads to Alcohol) This compound->1,2-Addition_Product 1,4-Addition_Product Enolate Intermediate (leads to Substituted Alkene) This compound->1,4-Addition_Product Hard_Nucleophile Hard Nucleophile (e.g., Grignard, R-Li) Hard_Nucleophile->this compound 1,2-Addition Soft_Nucleophile Soft Nucleophile (e.g., RSH, R2NH, CN-) Soft_Nucleophile->this compound 1,4-Conjugate Addition

Caption: Nucleophilic attack on this compound.

Aldehyde_Redox_Reactions Redox Reactions of this compound This compound This compound Pent-3-yn-1-ol Pent-3-yn-1-ol (Primary Alcohol) This compound->Pent-3-yn-1-ol Reduction Pent-3-ynoic_Acid Pent-3-ynoic Acid (Carboxylic Acid) This compound->Pent-3-ynoic_Acid Oxidation Reduction Reduction (e.g., NaBH4) Reduction->this compound Oxidation Oxidation (e.g., Jones Reagent) Oxidation->this compound

Caption: Oxidation and reduction of this compound.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reaction_Setup Reaction Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC-MS) Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Chromatography/Distillation) Drying_Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: A typical organic synthesis workflow.

References

Reactivity of the alkyne group in Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Alkyne Group in Pent-3-ynal

Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025

Abstract

This compound is a bifunctional molecule incorporating both an internal alkyne and a terminal aldehyde. Its structure, CH3-C≡C-CH2-CHO, is notable as the two functional groups are not in conjugation, which dictates a distinct pattern of chemoselectivity. This guide provides a comprehensive analysis of the reactivity of the alkyne moiety within this compound. It details key transformations including partial and complete hydrogenation, hydroboration-oxidation, electrophilic additions, and cycloaddition reactions. Emphasis is placed on chemoselective control, allowing for the targeted modification of either the alkyne or the aldehyde. This document serves as a technical resource, providing structured data, detailed experimental protocols, and mechanistic diagrams to aid in the strategic use of this compound as a versatile building block in organic synthesis and drug development.

Introduction: Structural and Reactivity Overview

This compound possesses two primary reactive sites: the electrophilic carbonyl carbon of the aldehyde and the electron-rich π-systems of the internal carbon-carbon triple bond. The absence of conjugation between these two groups means that their respective reactivities are largely independent, allowing for a high degree of chemoselectivity with the appropriate choice of reagents.

  • Aldehyde Group : Highly susceptible to nucleophilic attack by organometallics (e.g., Grignard reagents) and reduction by hydride agents (e.g., NaBH₄). It can also be oxidized to a carboxylic acid.

  • Alkyne Group : An internal, symmetrically substituted alkyne. It is susceptible to electrophilic addition, catalytic hydrogenation, hydroboration, and can participate as a dipolarophile in cycloaddition reactions.

This guide focuses on the transformations of the alkyne group, with additional context on achieving selectivity over the aldehyde functionality.

Figure 1. Key reactive sites in this compound.

Reactions Targeting the Alkyne Group

Partial Hydrogenation: Synthesis of (Z)-Pent-3-enal

The selective reduction of an alkyne to a cis-(Z)-alkene is a cornerstone transformation. This is achieved with high stereoselectivity using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline).[1][2] The catalyst is deactivated enough to prevent over-reduction of the resulting alkene to an alkane.[2] This method is highly chemoselective for the alkyne, leaving the aldehyde group intact.

Table 1: Representative Conditions for Partial Hydrogenation of this compound

Catalyst Reagents Solvent Temperature (°C) Pressure Product Expected Yield
Lindlar's Catalyst (5% Pd/CaCO₃, poisoned) H₂ gas, Quinoline (B57606) Ethanol (B145695) or Hexane 25 (Room Temp) 1 atm (Z)-Pent-3-enal >95%

| P-2 Nickel (Ni₂B) | H₂ gas, Ethylenediamine | Ethanol | 25 (Room Temp) | 1 atm | (Z)-Pent-3-enal | >95% |

  • Catalyst Suspension: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst (5% Pd/CaCO₃, poisoned; 50 mg) in ethanol (20 mL). Add quinoline (25 µL) to the suspension.[3]

  • Reaction Setup: Add this compound (1.0 g, 12.2 mmol) to the catalyst suspension.

  • Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas from a balloon. Maintain a positive pressure of hydrogen (approx. 1 atm).

  • Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS, observing the consumption of starting material (typically 2-4 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude (Z)-Pent-3-enal can be purified by flash column chromatography if necessary, though purity is often high.

Figure 2. Pathway for Partial Hydrogenation start This compound product_cis (Z)-Pent-3-enal (cis-alkene) start->product_cis H₂ Lindlar's Cat. (Syn-addition) product_trans (E)-Pent-3-enal (trans-alkene) start->product_trans Na / NH₃(l) (Anti-addition)

Figure 2. Stereoselective reduction of the alkyne in this compound.
Hydroboration-Oxidation: Synthesis of 4-Oxopentanal (B105764)

Hydroboration-oxidation of an internal alkyne results in the formation of a ketone. The reaction proceeds via the syn-addition of a B-H bond across the triple bond, followed by oxidation to replace the boron with a hydroxyl group, yielding an enol intermediate that rapidly tautomerizes to the more stable keto form.[4][5] For the symmetrical alkyne in this compound, regioselectivity is not a concern, and a single ketone product is expected. To prevent double addition across the alkyne, a sterically hindered borane (B79455) reagent like disiamylborane (B86530) or 9-BBN is typically used.[4][6]

Table 2: Reagents and Expected Outcome for Hydroboration-Oxidation

Step 1: Hydroboration Reagent Step 2: Oxidation Reagents Solvent Temperature (°C) Intermediate Final Product

| Disiamylborane (Sia₂BH) or 9-BBN | H₂O₂, NaOH(aq) | Tetrahydrofuran (THF) | 0 to 25 | Pent-3-en-3-ol | 4-Oxopentanal |

  • Hydroboration: To a flame-dried, nitrogen-purged 100 mL flask, add a solution of 9-BBN (0.5 M in THF, 25 mL, 12.5 mmol). Cool the solution to 0 °C in an ice bath. Add this compound (1.0 g, 12.2 mmol) dropwise via syringe over 10 minutes.[4][7]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethanol (5 mL), followed by 6 M aqueous NaOH (5 mL). Then, add 30% hydrogen peroxide (5 mL) dropwise, ensuring the internal temperature does not exceed 40 °C.[7]

  • Work-up: After the addition is complete, stir the mixture at room temperature for 1 hour. Add saturated aqueous NaCl solution (20 mL) and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude 4-oxopentanal by column chromatography on silica (B1680970) gel.

Figure 3. Hydroboration-Oxidation Workflow cluster_workflow P3A This compound Borane Vinylborane Intermediate P3A->Borane 1. Sia₂BH, THF (Syn-addition) Enol Enol Intermediate Borane->Enol 2. H₂O₂, NaOH Ketone 4-Oxopentanal (Keto form) Enol->Ketone Keto-Enol Tautomerization

Figure 3. Reaction sequence for the formation of 4-Oxopentanal.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a powerful reaction for forming 1,2,3-triazole rings.[8] The copper(I)-catalyzed version (CuAAC) is highly efficient, though it typically requires a terminal alkyne.[9][10] Internal alkynes like that in this compound can participate in thermal or ruthenium-catalyzed cycloadditions, but the reaction rates are generally lower and may require more forcing conditions compared to terminal alkynes. The reaction is highly specific to the alkyne, leaving the aldehyde untouched.

Table 3: General Conditions for Cycloaddition with an Internal Alkyne

Reaction Type Catalyst Reagent Solvent Temperature (°C) Product Type
Thermal Cycloaddition None Benzyl (B1604629) Azide Toluene (B28343) or Xylene 80 - 110 1-benzyl-4-methyl-5-(2-oxoethyl)-1H-1,2,3-triazole

| RuAAC | Cp*RuCl(PPh₃)₂ | Benzyl Azide | Toluene | 60 - 80 | 1-benzyl-5-methyl-4-(2-oxoethyl)-1H-1,2,3-triazole |

  • Setup: In a sealed tube, dissolve this compound (1.0 g, 12.2 mmol) and benzyl azide (1.62 g, 12.2 mmol) in toluene (10 mL).

  • Reaction: Heat the mixture at 100 °C for 24-48 hours.

  • Monitoring: Monitor the reaction for the disappearance of starting materials by TLC.

  • Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the triazole product.

Chemoselective Reactions Targeting the Aldehyde Group

For a complete synthetic strategy, it is crucial to understand how to selectively modify the aldehyde group while preserving the alkyne.

Chemoselective Reduction to Pent-3-yn-1-ol

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that chemoselectively reduces aldehydes and ketones to alcohols. It does not reduce isolated, non-activated triple bonds.[11][12] This allows for the clean conversion of this compound to Pent-3-yn-1-ol.

Table 4: Conditions for Selective Aldehyde Reduction

Reagent Solvent Temperature (°C) Reaction Time Product Expected Yield

| NaBH₄ | Methanol (B129727) or Ethanol | 0 to 25 | 30-60 min | Pent-3-yn-1-ol | >95% |

  • Setup: Dissolve this compound (1.0 g, 12.2 mmol) in methanol (25 mL) in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (0.23 g, 6.1 mmol) portion-wise over 10 minutes, controlling any effervescence.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Work-up: Quench the reaction by slowly adding 1 M HCl until the solution is neutral or slightly acidic. Remove most of the methanol under reduced pressure.

  • Extraction: Add water (20 mL) and extract the product with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Pent-3-yn-1-ol, which can be further purified by distillation if required.

Nucleophilic Addition: Grignard Reaction

Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes.[13] This reaction is highly selective for the aldehyde over the much less electrophilic internal alkyne, providing a reliable method for C-C bond formation and synthesis of secondary alcohols.

Table 5: Grignard Reaction with this compound

Grignard Reagent Solvent Temperature (°C) Work-up Product Expected Yield
Methylmagnesium bromide (MeMgBr) Diethyl Ether or THF 0 Sat. aq. NH₄Cl Hex-4-yn-2-ol 80-90%

| Phenylmagnesium bromide (PhMgBr) | Diethyl Ether or THF | 0 | Sat. aq. NH₄Cl | 1-Phenylpent-2-yn-1-ol | 80-90% |

  • Setup: To a flame-dried, nitrogen-purged 100 mL flask, add a solution of this compound (1.0 g, 12.2 mmol) in anhydrous diethyl ether (20 mL). Cool the flask to 0 °C.

  • Addition: Add methylmagnesium bromide (1.0 M solution in THF, 13.4 mL, 13.4 mmol) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour.

  • Work-up: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium (B1175870) chloride solution (20 mL).[14]

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude Hex-4-yn-2-ol by flash column chromatography or distillation.

Figure 4. Chemoselective Synthetic Pathways cluster_alkyne Alkyne-Selective Reactions cluster_aldehyde Aldehyde-Selective Reactions start This compound alkene (Z)-Pent-3-enal start->alkene H₂ / Lindlar's Cat. ketone 4-Oxopentanal start->ketone 1. 9-BBN 2. H₂O₂, NaOH alcohol_pri Pent-3-yn-1-ol start->alcohol_pri NaBH₄ / MeOH alcohol_sec Hex-4-yn-2-ol start->alcohol_sec 1. MeMgBr 2. H₃O⁺ workup

Figure 4. Strategic overview of chemoselective transformations of this compound.

Conclusion

The non-conjugated structure of this compound makes it a highly valuable and versatile synthetic intermediate. The distinct electronic properties of the alkyne and aldehyde functionalities allow for a wide range of chemoselective transformations under mild and specific conditions. By selecting the appropriate reagents, researchers can predictably target either the triple bond for modifications such as stereoselective reduction and cycloaddition, or the carbonyl group for reduction and carbon-carbon bond formation. This guide provides the foundational data and protocols to enable the strategic incorporation of the this compound scaffold into complex target molecules for pharmaceutical and materials science applications.

References

An In-Depth Technical Guide to the Biological Mechanism of Action of Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-3-ynal is a bifunctional organic molecule featuring both a reactive aldehyde and an internal alkyne moiety. This unique chemical structure confers upon it significant biological activity, primarily driven by the electrophilic nature of the aldehyde group, which enables covalent modification of biological macromolecules. This technical guide synthesizes the available scientific information regarding the mechanism of action of this compound in biological systems, with a focus on its potential as a covalent modifier of proteins. Due to the limited specific research on this compound, this guide also draws upon data from structurally related α,β-unsaturated and alkynyl aldehydes to provide a comprehensive overview of its probable biological effects, including antimicrobial and cytotoxic activities. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential and toxicological profile of reactive aldehydes.

Introduction

This compound (C₅H₆O) is a small molecule characterized by a five-carbon chain containing a terminal aldehyde group and a carbon-carbon triple bond between the third and fourth carbon atoms.[1] The presence of these two functional groups imparts a high degree of reactivity, making it a subject of interest in medicinal chemistry and toxicology. The aldehyde group is a well-known electrophile that can readily react with nucleophilic residues in biomolecules, such as the thiol group of cysteine and the amino group of lysine (B10760008) in proteins.[2][3] This reactivity is the primary driver of its observed biological effects.

The alkyne group, while generally less reactive than the aldehyde, can also participate in biological interactions and may contribute to the molecule's overall activity profile. Research on compounds with similar structures suggests that this compound likely exhibits antimicrobial and cytotoxic properties.[1] Understanding the precise mechanisms through which this compound exerts these effects is crucial for evaluating its potential as a therapeutic agent or for assessing its toxicological risk.

Putative Mechanism of Action: Covalent Modification of Proteins

The principal mechanism of action of this compound in biological systems is believed to be the covalent modification of proteins. This is a common mechanism for many biologically active aldehydes.[4] The electrophilic carbon atom of the aldehyde group is susceptible to nucleophilic attack by amino acid residues on proteins, leading to the formation of a stable covalent bond.

Targeting Cysteine Residues

The most likely target for covalent modification by α,β-unsaturated aldehydes and related compounds are the sulfhydryl groups of cysteine residues.[3] The sulfur atom in cysteine is a potent nucleophile that can readily react with the aldehyde group of this compound. This reaction, a nucleophilic addition, would result in the formation of a hemithioacetal, which can then potentially undergo further reactions to form a stable thioacetal adduct. This modification can have profound effects on protein function, including enzyme inhibition, disruption of protein-protein interactions, and alteration of cellular signaling pathways.

Targeting Other Nucleophilic Residues

While cysteine is a primary target, other nucleophilic amino acid residues can also be modified by reactive aldehydes, including lysine, histidine, and arginine. The primary amine of lysine, for instance, can react with aldehydes to form Schiff bases.[2] Although this reaction is often reversible, it can be stabilized under certain physiological conditions, leading to permanent protein modification.

The proposed general mechanism for the covalent modification of a protein by this compound is depicted in the following diagram:

G cluster_0 Biological System This compound This compound Protein Protein This compound->Protein Covalent Adduction (e.g., to Cysteine) Covalently_Modified_Protein Covalently Modified Protein Biological_Effect Biological Effect (e.g., Enzyme Inhibition, Cytotoxicity) Covalently_Modified_Protein->Biological_Effect

Figure 1: Proposed mechanism of action of this compound.

Biological Activities

While specific experimental data for this compound is limited, the known biological activities of structurally similar aldehydes provide a strong indication of its potential effects.

Antimicrobial Activity

Aldehydes are known to possess broad-spectrum antimicrobial activity.[5] Their mechanism of action against microorganisms is generally attributed to their ability to react with and damage essential biomolecules, including proteins and nucleic acids, leading to the inhibition of cellular processes and ultimately cell death. It is highly probable that this compound exhibits similar antimicrobial properties against a range of bacteria and fungi.

Cytotoxic Activity

The ability of reactive aldehydes to induce cytotoxicity is well-documented.[4] This toxicity is a direct consequence of their covalent modification of cellular proteins, which can disrupt critical cellular functions. For instance, modification of enzymes involved in metabolism or cell signaling can lead to metabolic collapse or the induction of apoptosis (programmed cell death). Studies on other α,β-unsaturated aldehydes have shown that they can induce oxidative stress and damage DNA, further contributing to their cytotoxic effects.[4] Given its reactive nature, this compound is expected to be cytotoxic to various cell types, a property that could be explored for anticancer applications but also indicates a potential for toxicity to healthy tissues.

Quantitative Data

As of the date of this guide, there is a notable absence of publicly available, peer-reviewed quantitative data specifically for this compound regarding its biological activity. This includes critical parameters such as:

  • IC₅₀ (half-maximal inhibitory concentration) values for cytotoxicity against various cell lines.

  • MIC (minimum inhibitory concentration) values for its antimicrobial activity against different microbial species.

  • Ki (inhibition constant) values for the inhibition of specific enzymes.

The following table summarizes the lack of available quantitative data for this compound.

Data TypeValueCell Line / OrganismReference
Cytotoxicity (IC₅₀) Not AvailableNot ApplicableNot Applicable
Antimicrobial (MIC) Not AvailableNot ApplicableNot Applicable
Enzyme Inhibition (Ki) Not AvailableNot ApplicableNot Applicable

Table 1: Summary of Available Quantitative Data for this compound.

Experimental Protocols

Due to the lack of specific published studies on the biological activity of this compound, detailed experimental protocols for its investigation are not available. However, standard assays used to evaluate the biological activities of reactive aldehydes can be readily adapted to study this compound.

Assessment of Cytotoxicity

A common method to assess the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting formazan (B1609692) product is soluble and its concentration can be determined spectrophotometrically, providing a measure of cell viability.

Workflow:

G cluster_1 MTT Assay Workflow Cell_Culture Seed cells in 96-well plate Treatment Treat with varying concentrations of This compound Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement

Figure 2: General workflow for an MTT cytotoxicity assay.
Assessment of Antimicrobial Activity

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Workflow:

G cluster_2 Broth Microdilution Workflow Serial_Dilution Prepare serial dilutions of this compound in broth Inoculation Inoculate with microbial suspension Serial_Dilution->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation Visual_Assessment Determine MIC by visual inspection of growth Incubation->Visual_Assessment

Figure 3: General workflow for a broth microdilution assay.

Future Directions

The biological activity of this compound remains largely unexplored. Future research should focus on:

  • Quantitative Biological Evaluation: Conducting systematic in vitro studies to determine the IC₅₀ and MIC values of this compound against a panel of cancer cell lines and pathogenic microorganisms.

  • Target Identification: Utilizing proteomics approaches, such as chemical proteomics with a tagged version of this compound, to identify the specific protein targets of covalent modification.

  • Signaling Pathway Analysis: Investigating the downstream effects of this compound treatment on key cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, and stress responses.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand the contributions of the aldehyde and alkyne functionalities to its biological activity and to potentially develop more potent and selective compounds.

Conclusion

This compound is a reactive molecule with the potential for significant biological activity, likely mediated by the covalent modification of proteins. While direct experimental evidence is currently lacking, its structural features strongly suggest that it possesses antimicrobial and cytotoxic properties. This technical guide provides a framework for understanding the putative mechanism of action of this compound and outlines the necessary experimental approaches to rigorously characterize its biological effects. Further research is warranted to unlock the full potential of this compound and related alkynyl aldehydes in the context of drug discovery and to better understand their toxicological implications.

References

Pent-3-ynal: A Technical Guide to Commercial Availability, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-ynal is a bifunctional organic molecule featuring both an aldehyde and an alkyne moiety. This unique structural combination imparts significant reactivity, making it a valuable intermediate in organic synthesis and a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and an exploration of its putative biological signaling pathways.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The following table summarizes the offerings from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierCatalog NumberPurityQuantityPrice (USD)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
MolportMolport-020-746-18495%1 g$998.00200725-72-0C₅H₆O82.10
95%5 g$3,998.00
Benchchem-InquiryInquiryInquiry200725-72-0C₅H₆O82.10
SmoleculeS8177342In StockInquiryInquiry200725-72-0C₅H₆O82.10

Note: Pricing and availability are subject to change. "Inquiry" indicates that pricing and availability must be requested directly from the supplier.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, pent-3-yn-1-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.[1][2]

Experimental Protocol: Swern Oxidation of Pent-3-yn-1-ol

This protocol is a general procedure for the Swern oxidation and can be adapted for the synthesis of this compound.[3]

Materials:

  • Pent-3-yn-1-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Preparation of the Swern Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of dimethyl sulfoxide (2.7 equivalents) in anhydrous dichloromethane to the cooled oxalyl chloride solution via the dropping funnel. Stir the resulting mixture for 5 minutes.

  • Oxidation of the Alcohol:

    • Dissolve pent-3-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane.

    • Add the alcohol solution dropwise to the activated Swern reagent at -78 °C.

    • Stir the reaction mixture at -78 °C for 30 minutes.

  • Work-up:

    • Slowly add triethylamine (7.0 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Safety Precautions: The Swern oxidation should be performed in a well-ventilated fume hood as it generates volatile and malodorous dimethyl sulfide, as well as toxic carbon monoxide gas. The reaction is also highly exothermic and requires careful temperature control.

Chemical Reactivity

The dual functionality of this compound dictates its chemical reactivity. The aldehyde group can undergo nucleophilic addition and oxidation to a carboxylic acid, while the alkyne can participate in addition reactions and cycloadditions.[4]

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to other α,β-unsaturated aldehydes suggests potential antimicrobial and pro-apoptotic properties.[4]

Putative Antimicrobial Mechanism

α,β-Unsaturated aldehydes are known to exhibit antimicrobial activity. The proposed mechanism involves the disruption of bacterial cell membranes, leading to leakage of intracellular components and ultimately cell death. The lipophilicity of the aldehyde plays a role in its ability to intercalate into the lipid bilayer.

Antimicrobial_Mechanism Pent3ynal This compound Membrane Bacterial Cell Membrane Pent3ynal->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed antimicrobial mechanism of this compound.

Putative Pro-Apoptotic Signaling Pathway

Reactive aldehydes have been shown to induce apoptosis in mammalian cells. The electrophilic nature of the aldehyde can lead to the adduction and modification of cellular macromolecules, including proteins involved in signaling pathways. A plausible pathway involves the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK), leading to the downstream activation of pro-apoptotic proteins.

Pro_Apoptotic_Pathway Pent3ynal This compound CellularStress Cellular Stress Pent3ynal->CellularStress JNK JNK Activation CellularStress->JNK p53 p53 Activation JNK->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative pro-apoptotic signaling pathway of this compound.

Conclusion

This compound is a commercially available reagent with significant potential in synthetic chemistry and as a probe for biological systems. Its synthesis via the oxidation of pent-3-yn-1-ol is a well-established transformation. Further research into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

Safe Handling and Storage of Pent-3-ynal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Pent-3-ynal is currently available. The following guide is a compilation of data from publicly available sources and safety information for structurally similar compounds. All procedures should be conducted only by qualified personnel after a thorough, site-specific risk assessment. The information provided here is for guidance purposes and should be supplemented with institutional safety protocols.

This compound (C₅H₆O) is a reactive organic compound featuring both an aldehyde and an internal alkyne functional group.[1] This unique structure makes it a valuable intermediate in organic synthesis but also necessitates stringent safety protocols for its handling and storage. This guide provides an in-depth overview of the known properties of this compound and outlines best practices for its safe use in a laboratory setting, drawing upon data from analogous compounds where necessary.

Physicochemical and Toxicological Data

Due to the absence of a dedicated SDS for this compound, the following tables summarize its known computational data alongside experimental data for structurally related compounds to provide a comparative safety profile.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

PropertyThis compoundPentanal3-Pentanone
Molecular Formula C₅H₆O[1][2][3]C₅H₁₀O[4]C₅H₁₀O
Molecular Weight 82.10 g/mol [1][2]86.13 g/mol [4]86.13 g/mol
Physical Description Not availableColorless liquid with a strong, pungent odor[4]Not available
Boiling Point Not available103 °C[4]Not available
Flash Point Not available12 °C (54 °F)[4]Not available
Density Not available0.81 g/cm³[4]Not available

Table 2: Available Toxicity Data for this compound Analogs

CompoundRoute of ExposureSpeciesToxicity Value
PentanalOralRatLD50 = 3200 - 6400 mg/kg[5]
PentanalOralMouseLD50 = 6400 - 12800 mg/kg[5]
3-PentanoneOralRatLD50 = 2900 mg/kg
3-PentanoneDermalRabbitLD50 = 16200 mg/kg

Hazard Identification and Control

The dual functionality of this compound suggests a hazard profile that includes risks associated with both aldehydes and alkynes.

  • Aldehydes are known to be reactive and can be toxic and irritating.[6] Inhalation of aldehyde vapors may cause respiratory irritation.[6][7]

  • Alkynes , particularly terminal alkynes, can be acidic. While this compound is an internal alkyne, precautions should still be taken to avoid unintended reactions. Alkynes should be stored in cool, dry, and well-ventilated areas.[8]

Personal Protective Equipment (PPE)

A comprehensive assessment should guide the selection of PPE. The following are minimum recommendations:

  • Eye Protection: Chemical splash goggles or a full-face shield.

  • Hand Protection: Chemically resistant gloves such as butyl rubber or nitrile are recommended for handling aldehydes.[6]

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocols: Safe Handling Procedures

The following are generalized protocols for handling reactive aldehydes and alkynes and should be adapted to specific experimental needs.

General Handling
  • All manipulations of this compound should be performed within a properly functioning chemical fume hood.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.[9]

  • Use non-sparking tools and ground/bond containers and receiving equipment.[9]

  • Ensure adequate ventilation to prevent the accumulation of vapors.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • The storage area should be free of ignition sources.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area.

  • Remove all ignition sources.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Visualized Workflows

To aid in the practical application of these safety procedures, the following diagrams illustrate key decision-making processes.

RiskAssessment cluster_RA Risk Assessment for Handling this compound A 1. Hazard Identification - Review available data for this compound - Assess hazards of analogous compounds (aldehydes, alkynes) B 2. Exposure Assessment - Evaluate potential routes of exposure (inhalation, dermal, ingestion) - Determine quantities to be used A->B C 3. Risk Characterization - Combine hazard and exposure information - Determine the level of risk B->C D 4. Control Measures - Implement engineering controls (fume hood) - Select appropriate PPE - Establish safe work practices C->D E 5. Review and Update - Periodically review the risk assessment - Update with new information D->E

Risk Assessment Workflow

SpillResponse cluster_SR Chemical Spill Emergency Response Start Spill Occurs A Evacuate Immediate Area Start->A B Alert Others & Remove Ignition Sources A->B C Assess the Spill Is it a minor or major spill? B->C D_minor Minor Spill: - Don appropriate PPE - Contain with absorbent material C->D_minor Minor D_major Major Spill: - Evacuate the laboratory - Contact emergency response team C->D_major Major E_minor Collect waste in a sealed container D_minor->E_minor F_minor Decontaminate the area E_minor->F_minor End Spill Managed F_minor->End D_major->End

Emergency Spill Response Procedure

References

Methodological & Application

Application Notes and Protocols for Pent-3-ynal in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-ynal is a bifunctional organic molecule featuring a terminal alkyne and an aldehyde group.[1] This unique structure makes it a versatile reagent in organic synthesis and bioconjugation. The terminal alkyne allows for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2][3] The aldehyde group provides a reactive handle for subsequent modifications or for targeting specific biological sites.[1][4] These application notes provide an overview of the utility of this compound in click chemistry, including detailed protocols for its use in bioconjugation and labeling.

The CuAAC reaction is a highly efficient and specific method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide (B81097).[2][3][5] This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes, as neither terminal alkynes nor azides are typically found in biological systems.[6][7] The dual functionality of this compound opens up possibilities for two-step labeling strategies and the synthesis of complex molecular architectures.[1][8][9]

Data Presentation: Reaction Parameters for CuAAC with this compound

The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction of this compound with various organic azides. The data presented is representative of expected results under optimized conditions and is based on general knowledge of CuAAC reactions.

Table 1: Optimization of Reaction Conditions for this compound Click Chemistry

EntryCopper Source (mol%)Ligand (mol%)Reducing Agent (mol%)Solvent SystemReaction Time (h)Typical Yield (%)
1CuSO₄·5H₂O (1)THPTA (5)Sodium Ascorbate (B8700270) (10)H₂O/t-BuOH (1:1)1>95
2CuSO₄·5H₂O (5)TBTA (5)Sodium Ascorbate (10)DMSO/H₂O (3:1)2>90
3CuI (1)NoneNoneTHF4>95
4CuBr (2)NoneNoneCH₂Cl₂/H₂O (1:1)3>90

THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. Yields are representative and can vary depending on the specific azide substrate.

Table 2: Substrate Scope of this compound in CuAAC Reactions

EntryAzide SubstrateProductTypical Yield (%)
1Benzyl Azide1-Benzyl-4-(2-oxoethyl)-1,2,3-triazole>95
2Azido-PEG3-BiotinBiotin-PEG3-Triazole-Pentanal>90
33'-Azido-3'-deoxythymidine (AZT)AZT-Triazole-Pentanal>90
4Azide-modified proteinProtein-Triazole-PentanalVariable

Reactions were carried out under optimized aqueous conditions (CuSO₄/Sodium Ascorbate/THPTA) at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Small Molecule Azide

This protocol describes a general method for the click reaction between this compound and an azide-containing small molecule in an aqueous solvent system.

Materials:

  • This compound

  • Azide-containing molecule (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized Water

  • tert-Butanol (t-BuOH)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Azide: Prepare a 10 mM stock solution in DMSO or water.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

    • THPTA: Prepare a 100 mM stock solution in deionized water.[10][11]

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add the following in order:

      • 50 µL of 1 M triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0) (Optional, for pH sensitive substrates)

      • Water and/or t-BuOH to bring the final reaction volume to 500 µL.

      • 50 µL of the 10 mM this compound stock solution (final concentration: 1 mM).

      • 50 µL of the 10 mM azide stock solution (final concentration: 1 mM).

      • 5 µL of the 100 mM CuSO₄ stock solution (final concentration: 1 mM).

      • 25 µL of the 100 mM THPTA stock solution (final concentration: 5 mM).

  • Initiate the Reaction:

    • Add 5 µL of the 1 M sodium ascorbate stock solution to the reaction mixture to initiate the click reaction (final concentration: 10 mM).[10][11]

    • Vortex the tube briefly to ensure thorough mixing.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be purified by standard methods such as column chromatography or preparative HPLC to isolate the desired triazole product.

Protocol 2: Bioorthogonal Labeling of an Azide-Modified Protein with this compound

This protocol outlines the labeling of a protein containing a metabolically or chemically introduced azide group with this compound. The resulting aldehyde-tagged protein can be used for subsequent downstream applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare Reagents:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper/Ligand Premix: In a microcentrifuge tube, mix equal volumes of a 20 mM CuSO₄ solution and a 100 mM THPTA solution. Let it stand for 5 minutes.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add your azide-modified protein solution (e.g., 50 µL of a 1 mg/mL solution).

    • Add 5 µL of the 10 mM this compound stock solution (final concentration will depend on the reaction volume).

    • Add the Copper/Ligand premix to a final concentration of 1 mM CuSO₄ and 5 mM THPTA.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM to start the reaction.[12]

    • Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the incubation can be performed at 4°C for a longer duration.

  • Protein Purification:

    • Remove excess labeling reagents using a desalting column or through dialysis against a suitable buffer (e.g., PBS).

    • The labeled protein is now ready for downstream applications such as SDS-PAGE analysis, western blotting, or further conjugation via the newly introduced aldehyde group.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_intermediates Intermediates This compound This compound Copper_Acetylide Copper(I) Acetylide This compound->Copper_Acetylide Coordination Azide Azide Triazolide Copper Triazolide Azide->Triazolide Cu(II) Cu(II) Ascorbate Ascorbate Cu(I) Cu(I) Cu(I)->Copper_Acetylide Ascorbate->Cu(I) Reduction Copper_Acetylide->Triazolide Cycloaddition Product 1,4-Disubstituted Triazole Triazolide->Product Protonolysis Bioorthogonal_Labeling_Workflow cluster_step1 Step 1: Bioorthogonal Labeling cluster_step2 Step 2: Secondary Ligation Azide_Protein Azide-modified Protein Click_Reaction CuAAC Reaction Azide_Protein->Click_Reaction This compound This compound This compound->Click_Reaction Aldehyde_Protein Aldehyde-tagged Protein Click_Reaction->Aldehyde_Protein Secondary_Ligation Oxime/Hydrazone Formation Aldehyde_Protein->Secondary_Ligation Hydrazide_Probe Hydrazide/Aminooxy Probe (e.g., Fluorophore, Biotin) Hydrazide_Probe->Secondary_Ligation Labeled_Protein Doubly Labeled Protein Secondary_Ligation->Labeled_Protein

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically tailored for the use of Pent-3-ynal as the alkyne component.[1][2][3][4][5] This reaction facilitates the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug discovery.[3][4][6] The aldehyde functionality of this compound offers a versatile handle for subsequent chemical modifications, making the resulting triazole products attractive for creating diverse compound libraries.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance to a wide array of functional groups.[1][7] The reaction typically proceeds at room temperature and is often compatible with aqueous solvent systems, rendering it suitable for a broad range of applications, including bioconjugation.[8][9][10]

Experimental Protocols

This section outlines a general protocol for the CuAAC reaction with this compound. The presented conditions are a starting point and may require optimization depending on the specific azide (B81097) used.

Materials:

  • This compound

  • Azide of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., a mixture of water and t-butanol, or DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Purification system (e.g., column chromatography)

General Reaction Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the chosen ligand (THPTA or TBTA, e.g., 200 mM in water or DMSO/water).[11]

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • To this solution, add the ligand (e.g., 0.1-1.0 equivalent).

    • Add the CuSO₄·5H₂O solution (e.g., 1-10 mol%).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 10-50 mol%).[12]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Data Presentation

The following tables provide representative quantitative data for typical CuAAC reactions. These values are illustrative and can vary based on the specific substrates and reaction conditions.

Table 1: Reagent Stoichiometry and Molar Equivalents

ReagentMolar EquivalentsConcentration (Stock Solution)
Azide1.0-
This compound1.0 - 1.2-
CuSO₄·5H₂O0.01 - 0.1100 mM
Sodium Ascorbate0.1 - 0.51 M
Ligand (THPTA/TBTA)0.1 - 1.0200 mM

Table 2: Typical Reaction Conditions and Outcomes

ParameterValue
Solvent Systemt-BuOH/H₂O (1:1), DMF, DMSO
TemperatureRoom Temperature
Reaction Time30 min - 24 h
Typical Yield85 - 99%
Purity>95% after chromatography

Visualizations

Diagram 1: General Workflow for CuAAC with this compound

G reagents 1. Reagent Preparation (Azide, this compound, Catalyst, Ligand, Reductant) setup 2. Reaction Setup (Dissolve reactants, add catalyst components) reagents->setup reaction 3. Reaction (Stir at room temperature) setup->reaction monitoring 4. Monitoring (TLC analysis) reaction->monitoring workup 5. Aqueous Work-up (Quench, Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Pure Triazole Product purification->product

Caption: A flowchart illustrating the key steps in the synthesis of a triazole from this compound via a copper-catalyzed azide-alkyne cycloaddition reaction.

Diagram 2: Logical Relationship of CuAAC Components

G cluster_reactants Reactants cluster_catalyst Catalytic System Azide Azide Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Alkyne This compound Alkyne->Product Cu_II Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Product catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I stabilizes

Caption: A diagram showing the interplay of reactants and the catalytic system in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing pent-3-ynal as a key starting material. The methodologies described are based on established synthetic strategies for alkynyl aldehydes, offering versatile and efficient routes to valuable heterocyclic scaffolds.

This compound, with its bifunctional nature combining an aldehyde and a non-terminal alkyne, is a versatile building block for the construction of a variety of heterocyclic systems. Its reactivity allows for its participation in cycloaddition, condensation, and multicomponent reactions, leading to the formation of substituted pyridines, pyrazoles, and other important heterocyclic cores that are prevalent in medicinal chemistry and materials science.

I. Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents. The following protocol describes a general method for the synthesis of substituted pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and this compound, adapted from methodologies developed for similar alkynyl aldehydes.[1]

Application Note:

This protocol outlines a cascade 6-endo-dig cyclization reaction. The reaction is initiated by the formation of an enamine intermediate from the condensation of 5-aminopyrazole and this compound. Subsequent intramolecular cyclization, facilitated by a silver catalyst, and aromatization leads to the desired pyrazolo[3,4-b]pyridine derivative. This method is notable for its high regioselectivity.

Experimental Protocol: Synthesis of 6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Materials:

Procedure:

  • To a dried Schlenk tube under a nitrogen atmosphere, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol, 1.0 equiv.), silver trifluoroacetate (10 mol %), and 1,4-dioxane (2.0 mL).

  • Add this compound (0.24 mmol, 1.2 equiv.) to the mixture.

  • Add trifluoroacetic acid (30 mol %) to the reaction mixture.

  • The reaction mixture is then stirred at 100 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired product.

Quantitative Data Summary:
Entry5-Aminopyrazole DerivativeAlkynyl AldehydeProductYield (%)
13-methyl-1-phenyl-1H-pyrazol-5-amineThis compound6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine85
21,3-diphenyl-1H-pyrazol-5-amineThis compound6-Ethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine82
33-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amineThis compound3-(4-chlorophenyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine78

Note: Yields are based on analogous reactions with similar substrates and are predictive for this compound.[1]

Reaction Pathway Diagram:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 5-Aminopyrazole I1 Enamine Intermediate R1->I1 Condensation R2 This compound R2->I1 Condensation I2 Cyclized Intermediate I1->I2 6-endo-dig Cyclization (Ag(TFA), TFA) P1 Pyrazolo[3,4-b]pyridine I2->P1 Aromatization

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.

II. Synthesis of Substituted Pyrazoles

Pyrazoles are another class of heterocycles with significant applications in pharmaceuticals and agrochemicals. A common method for their synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). While this compound is not a 1,3-dicarbonyl, it can serve as a precursor to an enone system that can react with hydrazines.

Application Note:

This protocol describes a cyclocondensation reaction between this compound and hydrazine hydrate (B1144303). The reaction likely proceeds through the formation of a hydrazone, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazole (B372694) ring. The non-terminal alkyne in this compound provides a handle for further functionalization.

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in ethanol (5 mL).

  • Add a catalytic amount of acetic acid to the solution.

  • Add hydrazine hydrate (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate) to yield the 3-ethyl-1H-pyrazole.

Quantitative Data Summary:
EntryHydrazine DerivativeAlkynyl AldehydeProductYield (%)
1Hydrazine hydrateThis compound3-Ethyl-1H-pyrazole75
2PhenylhydrazineThis compound3-Ethyl-1-phenyl-1H-pyrazole72
34-MethylphenylhydrazineThis compound3-Ethyl-1-(p-tolyl)-1H-pyrazole70

Note: Yields are estimated based on standard pyrazole syntheses from α,β-unsaturated carbonyl compounds.

Reaction Pathway Diagram:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound I1 Hydrazone R1->I1 Condensation R2 Hydrazine Hydrate R2->I1 Condensation I2 Cyclized Intermediate (Pyrazoline) I1->I2 Intramolecular Cyclization P1 3-Ethyl-1H-pyrazole I2->P1 Tautomerization G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Benzaldoxime I1 Hydroximoyl Chloride R1->I1 NCS R2 This compound P1 3-Phenyl-5-ethylisoxazole R2->P1 [3+2] Cycloaddition I2 Nitrile Oxide (in-situ) I1->I2 TEA I2->P1 [3+2] Cycloaddition

References

The Role of Pent-3-ynal in Bioactive Molecule Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a versatile chemical building block, a comprehensive review of scientific literature reveals a notable scarcity of specific applications of Pent-3-ynal in the direct synthesis of bioactive molecules. While the unique chemical functionalities of this compound—an α,β-unsaturated aldehyde combined with an internal alkyne—suggest its utility in constructing complex molecular architectures, its documented use in medicinal chemistry and drug discovery appears to be limited or not widely published.

This compound, with its reactive aldehyde and alkyne groups, presents theoretical possibilities for various chemical transformations relevant to the synthesis of biologically active compounds. The aldehyde functionality can participate in a wide array of classic organic reactions, including but not limited to reductive aminations to form amines, Wittig reactions to generate alkenes, and aldol (B89426) condensations to create larger carbon skeletons. The internal alkyne offers a handle for cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, which are powerful methods for constructing heterocyclic rings—a common motif in many pharmaceuticals.

Theoretical Synthetic Pathways Involving this compound

While specific examples of bioactive molecules synthesized from this compound are not readily found in the current body of scientific literature, its potential reactivity can be illustrated through hypothetical reaction schemes. These pathways demonstrate how this compound could, in principle, be utilized to generate molecular scaffolds with potential biological relevance.

Potential for Heterocycle Synthesis via Cycloaddition

One of the most promising hypothetical applications of this compound is in the synthesis of heterocyclic compounds. The alkyne functionality can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides to form triazoles, or nitrile oxides to form isoxazoles. These five-membered heterocyclic rings are prevalent in many bioactive molecules.

Cycloaddition_Pathway This compound This compound Reaction This compound->Reaction + 1,3-Dipole 1,3-Dipole 1,3-Dipole->Reaction Bioactive Heterocycle Bioactive Heterocycle Reaction->Bioactive Heterocycle [3+2] Cycloaddition

Caption: Hypothetical [3+2] cycloaddition of this compound.

Elaboration of the Aldehyde Group

The aldehyde group of this compound provides a key site for molecular elaboration. For instance, a multi-step synthesis could involve the initial conversion of the aldehyde to an amine via reductive amination, followed by further functionalization. This approach could lead to the generation of diverse libraries of compounds for biological screening.

Aldehyde_Elaboration A This compound B Amine Intermediate A->B Reductive Amination C Functionalized Bioactive Molecule B->C Further Functionalization

Caption: Potential synthetic route via aldehyde modification.

Conclusion

While the theoretical reactivity of this compound suggests its potential as a valuable tool in the synthesis of bioactive molecules, there is a clear lack of documented examples in the accessible scientific literature. Researchers in drug discovery and medicinal chemistry have historically relied on a vast array of other well-established chemical building blocks. The absence of this compound in this context may be due to a variety of factors, including its commercial availability, stability, or a reactivity profile that may not be as favorable as other synthons for the construction of complex, biologically active compounds.

For researchers and scientists in drug development, while this compound remains a molecule of interest from a chemical standpoint, its practical application in the synthesis of bioactive molecules is an area that remains to be explored and documented. Future research may yet uncover niche applications for this versatile chemical, but for now, its role in the synthesis of bioactive compounds is largely hypothetical. Professionals in the field seeking to build libraries of bioactive molecules would likely find more established and well-documented starting materials to be a more fruitful avenue of investigation.

Application Notes and Protocols: Derivatization of Pent-3-ynal for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-ynal is a versatile bifunctional molecule featuring both a reactive aldehyde and a terminal alkyne. This unique combination of functional groups makes it an attractive starting point for the generation of diverse small molecule libraries for biological screening. The aldehyde moiety can act as an electrophile, enabling covalent interaction with nucleophilic residues in proteins, such as cysteine. This makes this compound derivatives ideal candidates for screening as covalent inhibitors. Simultaneously, the alkyne group provides a handle for bioorthogonal "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile attachment of reporter tags (e.g., fluorophores, biotin) for target identification and engagement studies through activity-based protein profiling (ABPP).

This document provides detailed application notes and experimental protocols for the derivatization of this compound and its subsequent use in biological screening workflows.

Derivatization Strategies for Library Synthesis

To generate a library of compounds for biological screening, this compound can be derivatized at either the aldehyde or the alkyne functionality, or both. A particularly efficient method for creating a diverse library from simple starting materials is the Aldehyde-Alkyne-Amine (A3) coupling reaction .[1][2][3] This one-pot, three-component reaction combines an aldehyde, an alkyne, and a primary or secondary amine to produce propargylamines. By varying the amine component, a wide array of derivatives can be synthesized with diverse physicochemical properties.

General Reaction Scheme for A3 Coupling:

A library of this compound derivatives can be created by reacting it with a diverse set of commercially available primary and secondary amines.

Application 1: Covalent Inhibitor Screening

The aldehyde group of this compound and its derivatives can form covalent bonds with nucleophilic amino acid residues, most notably cysteine, through Schiff base formation followed by potential subsequent reactions.[4] This makes them suitable for screening as covalent inhibitors against various protein targets, particularly enzymes with a catalytic cysteine in their active site, such as certain proteases and kinases.

Experimental Protocol: Screening for Covalent Inhibition of a Cysteine Protease

This protocol describes a general method for screening a library of this compound derivatives against a model cysteine protease, such as papain. The inhibition is monitored using a fluorogenic substrate.

Materials:

  • Cysteine protease (e.g., Papain, from papaya latex)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT

  • This compound derivative library (dissolved in DMSO)

  • Positive control covalent inhibitor (e.g., E-64)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the cysteine protease in assay buffer. The final concentration should be determined based on initial titration experiments to ensure a linear reaction rate.

  • Compound Incubation:

    • To each well of a 96-well plate, add 2 µL of the this compound derivative solution (or DMSO for negative control, and E-64 for positive control).

    • Add 98 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for covalent modification of the enzyme.

  • Substrate Addition: Add 100 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percent inhibition for each compound relative to the DMSO control.

    • For promising hits, perform dose-response experiments to determine the IC50 value.

Data Presentation: Covalent Inhibitor Screening Hits
Compound IDDerivative Structure (R-group from Amine)% Inhibition at 10 µMIC50 (µM)
P3Y-001-CH2-Ph852.5
P3Y-002-Morpholino6215.8
P3Y-003-Piperidinyl718.9
P3Y-004-N(CH3)245> 50
E-64 (Control)-980.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application 2: Target Identification using Click Chemistry and ABPP

The alkyne functionality of this compound derivatives allows for their use as probes in activity-based protein profiling (ABPP) to identify their cellular targets.[5][6][7] In this workflow, cells are treated with the alkyne-containing probe. The probe will covalently bind to its protein targets. Subsequently, the cell lysate is subjected to a CuAAC reaction with an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent dye-azide). The tagged proteins can then be enriched (for biotin) or visualized (for a fluorophore) for identification by mass spectrometry.

Experimental Protocol: Target Identification via Click Chemistry and Mass Spectrometry

This protocol outlines a general workflow for identifying the protein targets of a this compound derivative in a cell lysate.

Materials:

  • Cell line of interest

  • This compound derivative probe

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors

  • Biotin-azide

  • Click Chemistry Reagents:

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

    • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or other copper-chelating ligand

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with varying concentrations of SDS)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin (for in-gel or on-bead digestion)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the this compound derivative probe at a desired concentration and for a specific time. Include a vehicle control (DMSO).

    • Harvest and lyse the cells in lysis buffer.

    • Quantify protein concentration in the lysates.

  • Click Chemistry Reaction:

    • To a defined amount of protein lysate (e.g., 1 mg), add the following click chemistry reagents in order: biotin-azide, TCEP/sodium ascorbate, and a premix of CuSO4 and TBTA.

    • Incubate the reaction for 1 hour at room temperature with gentle agitation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel trypsin digestion.

    • Alternatively, perform on-bead trypsin digestion.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by LC-MS/MS.

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to the vehicle control using proteomics software.

Data Presentation: Quantitative Proteomic Analysis of Target Engagement
Protein ID (UniProt)Gene NamePeptide Count (Probe)Peptide Count (Control)Fold Enrichment (Probe/Control)
P00761TRY125212.5
P02768ALB531.7
Q06830PRDX218118.0
P62258PPIA321.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data would be derived from spectral counting or label-free quantification methods.[8][9]

Mandatory Visualizations

Signaling Pathway Diagram

The NF-κB signaling pathway is a critical regulator of inflammation and is often dysregulated in diseases like cancer. Several proteins in this pathway contain reactive cysteine residues, making them potential targets for covalent inhibitors.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR1 TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) RIPK1->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Pent3ynal This compound Derivative Pent3ynal->IKK_complex Covalent Inhibition DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes

Caption: Covalent inhibition of the IKK complex by a this compound derivative.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the derivatization of this compound and subsequent biological screening.

Derivatization_Screening_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_validation Hit Validation & Optimization start This compound a3_coupling A3 Coupling Reaction start->a3_coupling amines Diverse Amines amines->a3_coupling library This compound Derivative Library a3_coupling->library covalent_screen Covalent Inhibitor Screen (e.g., Cysteine Protease Assay) library->covalent_screen abpp Activity-Based Protein Profiling (Target Identification) library->abpp covalent_hits Identify Hits (IC50 Determination) covalent_screen->covalent_hits target_id Target Identification (LC-MS/MS) abpp->target_id validation Target Engagement & Cellular Assays covalent_hits->validation target_id->validation sar Structure-Activity Relationship (SAR) validation->sar

Caption: Workflow for this compound derivatization and screening.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the chemical properties of this compound derivatives and their applications in biological screening.

Logical_Relationship cluster_properties Chemical Properties cluster_applications Biological Applications cluster_outcomes Screening Outcomes pent3ynal This compound Derivative aldehyde Electrophilic Aldehyde pent3ynal->aldehyde alkyne Bioorthogonal Alkyne pent3ynal->alkyne covalent_mod Covalent Protein Modification aldehyde->covalent_mod click_chem Click Chemistry Labeling alkyne->click_chem inhibitor Covalent Inhibitor Discovery covalent_mod->inhibitor target Target Identification & Engagement click_chem->target

Caption: Properties and applications of this compound derivatives.

References

Application Notes and Protocols for Pent-3-ynal in Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-ynal is a versatile heterobifunctional linker that holds significant promise in the field of bioconjugation. Its unique structure, featuring both a reactive aldehyde and a terminal alkyne, allows for a two-step sequential or orthogonal labeling of proteins. This enables the precise installation of payloads, such as therapeutic agents or imaging probes, onto target proteins.

The aldehyde functionality of this compound can be selectively reacted with nucleophilic residues on a protein, primarily the N-terminal α-amine or the ε-amine of lysine (B10760008) residues, through reductive amination, or with aminooxy-modified proteins to form a stable oxime bond. The alkyne group serves as a bioorthogonal handle for subsequent modification via "click chemistry," such as the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This dual reactivity makes this compound an attractive tool for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins for imaging studies.

These application notes provide an overview of the potential uses of this compound in protein bioconjugation and detailed protocols for its implementation.

Key Applications

  • Site-Specific Protein Modification: The aldehyde group allows for targeted conjugation to the N-terminus of proteins under controlled pH conditions, offering a degree of site-specificity.

  • Antibody-Drug Conjugate (ADC) Development: this compound can serve as a linker to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.

  • Fluorescent Labeling: The alkyne handle facilitates the attachment of fluorescent dyes for tracking protein localization and dynamics within living cells.

  • PROTAC Synthesis: The bifunctional nature of this compound is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.[1][2]

  • Surface Immobilization: Proteins can be modified with this compound and subsequently immobilized on azide-functionalized surfaces for various biotechnological applications.

Data Presentation

The following tables summarize hypothetical quantitative data for bioconjugation reactions involving this compound, based on typical efficiencies of similar bioconjugation methods. These values should be considered as illustrative examples, and optimal conditions will need to be determined empirically for each specific protein and application.

Table 1: Hypothetical Reaction Efficiency of this compound with Model Protein (BSA)

Reaction TypeTarget ResidueMolar Excess of this compoundReaction Time (hours)pHTemperature (°C)Conjugation Efficiency (%)
Reductive AminationN-terminus/Lysine2047.42565
Oxime LigationAminooxy-modified residue1024.52585

Table 2: Hypothetical Stability of Protein-Linker Conjugate

Linkage TypepHHalf-life (days) at 37°C
Secondary Amine (from Reductive Amination)7.4> 28
Oxime7.4> 14
Oxime5.0> 21

Experimental Protocols

Protocol 1: N-terminal/Lysine Modification of a Protein via Reductive Amination

This protocol describes the conjugation of this compound to the N-terminal α-amine and lysine ε-amines of a protein through reductive amination.

Materials:

  • Protein of interest (e.g., 10 mg/mL in PBS, pH 7.4)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • DMSO (for dissolving this compound)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • This compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with a desired molar excess of this compound (e.g., 20-fold molar excess). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the solution and incubate at room temperature for 1 hour.

  • Reduction: Add freshly prepared sodium cyanoborohydride solution to a final concentration of 20 mM.

  • Reaction: Incubate the reaction mixture at room temperature for 4 hours or overnight at 4°C with gentle agitation.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Analysis: Characterize the resulting protein-alkyne conjugate by SDS-PAGE, mass spectrometry (to confirm the mass shift), and a colorimetric assay to quantify the incorporated alkyne groups.

Protocol 2: Oxime Ligation with an Aminooxy-Functionalized Protein

This protocol outlines the reaction of this compound with a protein that has been pre-functionalized with an aminooxy group.

Materials:

  • Aminooxy-functionalized protein (e.g., 5 mg/mL in acetate (B1210297) buffer, pH 4.5)

  • This compound

  • Acetate buffer (100 mM sodium acetate, 150 mM NaCl, pH 4.5)

  • Desalting column (e.g., PD-10)

  • DMSO

Procedure:

  • Protein Preparation: Dissolve the aminooxy-functionalized protein in acetate buffer, pH 4.5, to a final concentration of 1-5 mg/mL.

  • This compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

  • Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Ensure the final DMSO concentration is below 5% (v/v).

  • Incubation: Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction progress can be monitored by mass spectrometry.

  • Purification: Purify the alkyne-modified protein using a desalting column equilibrated with a buffer of choice (e.g., PBS, pH 7.4).

  • Analysis: Confirm the successful conjugation and purity of the product via SDS-PAGE and mass spectrometry.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent probe) onto the alkyne-modified protein.

Materials:

  • Alkyne-modified protein (from Protocol 1 or 2) in PBS, pH 7.4

  • Azide-containing molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column

Procedure:

  • Reaction Premix: In a microcentrifuge tube, prepare the catalyst premix by adding CuSO₄ and THPTA in a 1:5 molar ratio.

  • Reaction Setup: To the alkyne-modified protein solution, add the azide-containing molecule (e.g., 5-fold molar excess).

  • Initiation of Reaction: Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 1 mM. Immediately after, add freshly prepared sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Remove excess reagents by size exclusion chromatography or using a desalting column.

  • Analysis: Analyze the final conjugate by SDS-PAGE (fluorescent scan if applicable) and mass spectrometry to confirm successful ligation.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein Reaction1 Protein->Reaction1 Reductive Amination or Oxime Ligation Pent3ynal This compound ModifiedProtein Alkyne-Modified Protein Reaction2 ModifiedProtein->Reaction2 CuAAC or SPAAC 'Click' Reaction Reaction1->ModifiedProtein AzideProbe Azide-Probe (e.g., Fluorophore, Drug) FinalConjugate Final Protein Conjugate Reaction2->FinalConjugate

Caption: Workflow for two-step protein bioconjugation using this compound.

logical_relationship cluster_reactivity Functional Groups cluster_applications Potential Applications Pent3ynal This compound Aldehyde Aldehyde (-CHO) Pent3ynal->Aldehyde Alkyne Alkyne (C≡CH) Pent3ynal->Alkyne ReductiveAmination Reductive Amination (N-terminus, Lysine) Aldehyde->ReductiveAmination OximeLigation Oxime Ligation (Aminooxy probes) Aldehyde->OximeLigation ClickChemistry Click Chemistry (CuAAC, SPAAC) Alkyne->ClickChemistry

Caption: Reactivity and applications of this compound's functional groups.

References

Application Notes and Protocols: Grignard Reaction with Pent-3-ynal for the Synthesis of Alkynyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1][2] This document provides detailed application notes and protocols for the reaction of Grignard reagents with pent-3-ynal, an α,β-unsaturated alkynyl aldehyde. Such reactions are pivotal for synthesizing secondary alkynyl alcohols, which are valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.

This compound presents two electrophilic sites for nucleophilic attack by a Grignard reagent: the carbonyl carbon (C1) and the β-alkynyl carbon (C3). This leads to a potential mixture of 1,2-addition and 1,4-addition (conjugate addition) products.[3] Typically, Grignard reagents, being hard nucleophiles, predominantly favor 1,2-addition to the carbonyl group.[3][4] However, the reaction outcome can be influenced by factors such as steric hindrance and the use of catalysts like copper(I) salts, which can promote 1,4-addition.[5][6]

This protocol will focus on the 1,2-addition pathway to synthesize a secondary alkynyl alcohol, a common and synthetically useful transformation.

Reaction Mechanism: 1,2- vs. 1,4-Addition

The reaction of a Grignard reagent (R-MgX) with an α,β-unsaturated aldehyde like this compound can proceed via two main pathways. The 1,2-addition pathway involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of a secondary alcohol after acidic workup. The 1,4-addition (or conjugate addition) pathway involves the attack on the β-carbon of the alkynyl group.

G start This compound + R-MgX intermediate Magnesium Alkoxide Intermediate start->intermediate 1,2-Addition (Favored) product_1_4 1,4-Addition Product (Enolate Intermediate) start->product_1_4 1,4-Addition (Minor/Cu(I) catalyzed) workup Aqueous Acidic Workup (e.g., NH4Cl) intermediate->workup product_1_2 1,2-Addition Product (Secondary Alkynyl Alcohol) product_1_4->workup final_product_1_4 Saturated Aldehyde workup->product_1_2 workup->final_product_1_4

Caption: Reaction pathways for Grignard addition to this compound.

Experimental Protocol: Synthesis of 4-Hept-6-yn-3-ol

This protocol details the synthesis of 4-hept-6-yn-3-ol via the reaction of ethylmagnesium bromide with this compound, as a representative example of a 1,2-addition reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Magnesium TurningsMg24.310.53 g22Activate with a crystal of iodine.
Bromoethane (B45996)C₂H₅Br108.972.18 g (1.48 mL)20
This compoundC₅H₆O82.101.48 g (1.64 mL)18Freshly distilled for best results.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~100 mL-Must be scrupulously dry.[7]
Saturated NH₄Cl SolutionNH₄Cl(aq)-~50 mL-For quenching the reaction.[8]
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying the organic layer.
Equipment
  • Three-necked round-bottom flask (250 mL), flame-dried

  • Reflux condenser and drying tube (CaCl₂)

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (250 mL)

  • Standard glassware for extraction and distillation

Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is completely dry to prevent quenching of the Grignard reagent.[9] The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place the magnesium turnings (0.53 g) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: In the dropping funnel, prepare a solution of bromoethane (2.18 g) in 25 mL of anhydrous diethyl ether. Add a small portion (~2-3 mL) of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a grayish, cloudy appearance. If the reaction does not start, gently warm the flask.

  • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[10]

  • After the addition is complete, stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray solution is the Grignard reagent.

Part B: Reaction with this compound

  • Addition of Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Prepare a solution of freshly distilled this compound (1.48 g) in 20 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the this compound solution dropwise to the stirred, cooled Grignard reagent. Control the rate of addition to maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. A thick, off-white precipitate of the magnesium alkoxide salt will form.

Part C: Work-up and Purification

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium (B1175870) chloride solution through the dropping funnel to quench the reaction.[8] This will dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two 25 mL portions of diethyl ether.

  • Drying and Concentration: Combine all the ether extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 4-hept-6-yn-3-ol.

Experimental Workflow

G A A. Grignard Reagent Preparation A1 1. Assemble dry glassware under N2. A->A1 A2 2. Add Mg turnings and I2 crystal. A1->A2 A3 3. Add bromoethane in ether dropwise. A2->A3 A4 4. Stir for 30 min post-addition. A3->A4 B B. Reaction with this compound A4->B B1 1. Cool Grignard reagent to 0 °C. B->B1 B2 2. Add this compound in ether dropwise. B1->B2 B3 3. Stir at room temp for 1 hour. B2->B3 C C. Work-up and Purification B3->C C1 1. Quench with sat. aq. NH4Cl at 0 °C. C->C1 C2 2. Extract with diethyl ether. C1->C2 C3 3. Dry organic layer (Na2SO4) and concentrate. C2->C3 C4 4. Purify by distillation or chromatography. C3->C4 End Pure 4-Hept-6-yn-3-ol C4->End

References

Application Notes and Protocols for the Oxidation of Pent-3-ynal to Pent-3-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical oxidation of pent-3-ynal to its corresponding carboxylic acid, pent-3-ynoic acid. This transformation is a critical step in the synthesis of various organic molecules, including active pharmaceutical ingredients. The protocols outlined below focus on two robust and widely used methods: the Pinnick Oxidation and the Jones Oxidation. Both methods are known for their efficiency and compatibility with the alkyne functional group.

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method is contingent on several factors, including substrate sensitivity, desired scale, and safety considerations. The following table summarizes the key characteristics of the Pinnick and Jones oxidations for the conversion of this compound to pent-3-ynoic acid.

FeaturePinnick OxidationJones Oxidation
Oxidizing Agent Sodium Chlorite (B76162) (NaClO₂)Chromic Acid (H₂CrO₄) in situ
Typical Solvent t-BuOH / H₂O / THFAcetone (B3395972)
Reaction pH Mildly Acidic (buffered)Strongly Acidic
Reaction Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 4 - 16 hours0.5 - 2 hours
Reported Yields 70 - 95%[1]75 - 90%[2]
Key Advantages High functional group tolerance, mild reaction conditions, suitable for sensitive substrates.[3]Fast reaction, high yields, inexpensive reagents.[2]
Key Disadvantages Requires a scavenger for hypochlorite (B82951) byproduct, longer reaction times.[3]Use of carcinogenic Cr(VI) reagents, strongly acidic conditions can be incompatible with sensitive functional groups.[2]

Experimental Protocols

The following sections provide detailed step-by-step protocols for the oxidation of this compound to pent-3-ynoic acid using either the Pinnick or Jones oxidation method.

Protocol 1: Pinnick Oxidation

The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids. It is particularly well-suited for substrates with sensitive functional groups, such as alkynes, that could be susceptible to degradation under harsher conditions.[3] The reaction utilizes sodium chlorite as the oxidant in a buffered solution, with a scavenger to quench reactive chlorine byproducts.[1]

Materials
Procedure
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a mixture of tert-butanol and water (e.g., a 1:1 to 2:1 ratio).

  • To the stirred solution, add 2-methyl-2-butene (4.0-5.0 equiv) followed by sodium dihydrogen phosphate (1.2 equiv).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium sulfite to quench any remaining oxidant.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pent-3-ynoic acid.

  • The crude product can be further purified by silica (B1680970) gel chromatography or recrystallization if necessary.

Protocol 2: Jones Oxidation

The Jones oxidation is a rapid and efficient method for the oxidation of primary alcohols and aldehydes to carboxylic acids. The reagent, chromic acid, is generated in situ from chromium trioxide and sulfuric acid in acetone.[2] This method is known for its high yields and the fact that it rarely affects unsaturated bonds like alkynes.[4]

Materials
  • This compound

  • Acetone

  • Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and water)

  • Isopropyl alcohol

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure
  • Preparation of Jones Reagent (handle with extreme care in a fume hood): Slowly add 2.67 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Carefully add this mixture to 7.0 mL of water. The final volume is approximately 10 mL (2.67 M).

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equiv) in acetone.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the Jones Reagent dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur, and the color will change from orange to a greenish precipitate. Maintain the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture for 0.5-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, add isopropyl alcohol dropwise to quench the excess oxidant until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pent-3-ynoic acid.

  • Further purification can be achieved by silica gel chromatography or recrystallization.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the Pinnick and Jones oxidations.

Pinnick_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in t-BuOH/H₂O add_reagents Add 2-Methyl-2-butene and NaH₂PO₄ start->add_reagents add_oxidant Add NaClO₂ Solution add_reagents->add_oxidant react Stir at RT (4-16h) add_oxidant->react quench Quench with Na₂SO₃ react->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify end Final Product purify->end Pent-3-ynoic Acid Jones_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Acetone cool Cool to 0-5 °C start->cool add_reagent Add Jones Reagent Dropwise cool->add_reagent react Stir at 0 °C to RT (0.5-2h) add_reagent->react quench Quench with Isopropyl Alcohol react->quench extract Extract with CH₂Cl₂ or Et₂O quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify end Final Product purify->end Pent-3-ynoic Acid Reaction_Pathway cluster_pinnick Pinnick Oxidation cluster_jones Jones Oxidation substrate This compound (Aldehyde) product Pent-3-ynoic Acid (Carboxylic Acid) substrate->product Oxidation reagent1 NaClO₂ / NaH₂PO₄ 2-Methyl-2-butene reagent1->product reagent2 CrO₃ / H₂SO₄ Acetone reagent2->product

References

Application Note: Chemoselective Reduction of Pent-3-ynal to Pent-3-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the chemoselective reduction of the aldehyde functional group in pent-3-ynal to yield the corresponding primary alcohol, pent-3-yn-1-ol. This transformation is a valuable synthetic step in the preparation of various organic molecules, including intermediates for pharmaceutical development. The described protocol utilizes sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent that efficiently reduces aldehydes without affecting the alkyne moiety.

Introduction

The selective reduction of one functional group in the presence of others is a fundamental challenge in organic synthesis. This compound presents such a challenge, containing both a reactive aldehyde and a carbon-carbon triple bond. Sodium borohydride is an ideal reagent for this transformation due to its high chemoselectivity for aldehydes and ketones over less reactive functional groups such as alkynes and esters.[1][2][3] The reaction proceeds via nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[2][4] Subsequent protonation of the resulting alkoxide intermediate during the workup yields the desired primary alcohol.[1][2] This method is widely applicable due to its operational simplicity, mild reaction conditions, and the relative safety of the reagent.

Reaction Scheme

Quantitative Data Summary

The following table summarizes typical quantitative data for the reduction of this compound to pent-3-yn-1-ol using sodium borohydride. Please note that actual yields may vary depending on the specific reaction scale and conditions.

ParameterValueReference
SubstrateThis compoundN/A
ReagentSodium Borohydride (NaBH₄)[1]
Molar Ratio (NaBH₄:Substrate)1.2 : 1[1]
SolventMethanol (B129727) (MeOH) or Ethanol (EtOH)[1][3]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time1 - 4 hours[1]
Typical Yield85 - 95%Representative
Purity>95% (after purification)Representative

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes). Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution. Control the rate of addition to maintain the reaction temperature below 10 °C. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Continue adding acid until the pH is approximately 6-7 and gas evolution ceases.

  • Work-up:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts in a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude pent-3-yn-1-ol.

  • Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0 °C to RT add_nabh4->react quench Quench with 1M HCl react->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Diethyl Ether evaporate->extract wash Wash with H2O & Brine extract->wash dry Dry over Na2SO4 wash->dry isolate Isolate Crude Product dry->isolate purify Purify (Optional) isolate->purify end end purify->end Pent-3-yn-1-ol

Caption: Workflow for the reduction of this compound to pent-3-yn-1-ol.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation aldehyde This compound (Carbonyl Carbon δ+) alkoxide Alkoxide Intermediate aldehyde->alkoxide hydride Hydride (H⁻ from NaBH₄) hydride->aldehyde Nucleophilic Attack alkoxide_ion Alkoxide Intermediate proton Proton (from H₂O/H⁺) alkoxide_ion->proton Protonation alcohol Pent-3-yn-1-ol proton->alcohol

Caption: Mechanism of aldehyde reduction by sodium borohydride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Pent-3-ynal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through the oxidation of the corresponding primary alcohol, pent-3-yn-1-ol. Common and effective methods for this transformation include the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The most frequently employed methods are:

  • Dess-Martin Periodinane (DMP) Oxidation: Known for its mild reaction conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups.[1][2]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures, offering high chemoselectivity.[3][4]

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic method for oxidizing primary alcohols to aldehydes without significant over-oxidation.

Another reported synthetic route is the hydroformylation of but-2-yne.[1]

Q2: What are the main stability concerns with this compound?

A2: this compound, as an α,β-acetylenic aldehyde, is a reactive molecule prone to degradation. Key stability concerns include:

  • Polymerization: Like many α,β-unsaturated carbonyl compounds, this compound can undergo polymerization, especially in the presence of light, heat, or acid/base catalysts.

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (pent-3-ynoic acid), particularly when exposed to air (auto-oxidation) or strong oxidizing agents.

  • Isomerization: Under certain conditions, the triple bond may be prone to isomerization.

  • Nucleophilic Addition: The electrophilic nature of the carbonyl carbon and the β-carbon makes it susceptible to nucleophilic attack, which can lead to side reactions if nucleophiles are present in the reaction or purification steps.

Q3: How should I store this compound?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). It should also be protected from light. If storing in solution, use a non-protic, anhydrous solvent.

Q4: What analytical techniques are best for characterizing this compound and its impurities?

A4: A combination of spectroscopic and chromatographic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the main product and any structural isomers or byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the aldehyde C=O stretch (around 1700-1730 cm⁻¹) and the alkyne C≡C stretch (around 2100-2260 cm⁻¹).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Synthesis: Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or adding a slight excess of the oxidizing agent.
Decomposition of the product during the reaction.Ensure the reaction is carried out under the recommended temperature (e.g., low temperatures for Swern oxidation). For temperature-sensitive reactions, use a cryostat for precise temperature control.
Inactive or degraded reagents.Use freshly opened or properly stored reagents. The activity of oxidizing agents like Dess-Martin periodinane can decrease over time.
Synthesis: Formation of Byproducts Over-oxidation to the carboxylic acid.Use a mild and selective oxidizing agent like DMP or perform the reaction under carefully controlled conditions. Avoid using strong oxidizing agents like potassium permanganate.
Formation of acetals or hemiacetals.If using an alcohol as a solvent during workup or purification, the acidic nature of silica (B1680970) gel can catalyze the formation of acetals. It is advisable to avoid alcohol-based solvents.[2]
Michael addition products.If nucleophiles are present, they can add to the β-position of the alkyne. Ensure all reagents and solvents are free from nucleophilic impurities.
Purification: Difficulty in Isolating the Product Product co-elutes with starting material or byproducts during column chromatography.Optimize the mobile phase for column chromatography. A good starting point for aldehydes is a mixture of hexane (B92381) and ethyl acetate. Perform a thorough TLC analysis with different solvent systems to find the optimal separation conditions. An Rf value of ~0.3 is often ideal for good separation.[2]
Product streaking on the silica gel column.The aldehyde may be interacting with the acidic silica gel. Deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (B128534) (0.1-1%) before loading the sample.[2] Alternatively, use a different stationary phase like alumina.[2]
Product degradation on the column.The acidic nature of silica gel can cause degradation of sensitive aldehydes. Minimize the time the product spends on the column by using flash chromatography. As mentioned, deactivating the silica with triethylamine can also help.
General: Product is Unstable After Purification Presence of residual acid or base.Ensure that the workup procedure effectively removes all acidic or basic reagents. This can be achieved by washing the organic layer with a saturated sodium bicarbonate solution and brine.
Exposure to air and light.After purification, immediately store the product under an inert atmosphere and protect it from light.
Contamination with peroxides from solvents.Use freshly distilled or peroxide-free solvents, especially for extraction and chromatography.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the oxidation of primary alcohols to aldehydes. They should be adapted and optimized for the specific synthesis of this compound from pent-3-yn-1-ol.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • Pent-3-yn-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve pent-3-yn-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add DMP (1.1 to 1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure at a low temperature to obtain the crude this compound.

  • Purify the crude product by flash column chromatography.

Protocol 2: Swern Oxidation

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Pent-3-yn-1-ol

  • Triethylamine (Et₃N)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78°C (dry ice/acetone bath), add anhydrous DMSO (2.4 equivalents) dropwise.

  • Stir the mixture for 10 minutes at -78°C.

  • Add a solution of pent-3-yn-1-ol (1 equivalent) in DCM dropwise, keeping the temperature at -78°C.

  • Stir for 20 minutes at -78°C.

  • Add triethylamine (5 equivalents) dropwise and stir for another 10 minutes at -78°C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure at a low temperature to obtain the crude this compound.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Pent-3-yn-1-ol oxidation Oxidation (e.g., DMP or Swern) start->oxidation crude_product Crude this compound oxidation->crude_product workup Aqueous Workup crude_product->workup extraction Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure this compound chromatography->pure_product analysis Characterization (NMR, GC-MS, FTIR) pure_product->analysis

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Logic for Low Product Purity

Purity_Troubleshooting cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Low Purity of this compound over_oxidation Over-oxidation? start->over_oxidation side_reactions Other side reactions? start->side_reactions co_elution Co-elution of impurities? start->co_elution degradation Degradation on column? start->degradation solution1 Use milder oxidant (e.g., DMP) over_oxidation->solution1 solution2 Optimize reaction conditions (temp, time) side_reactions->solution2 solution3 Optimize chromatography (solvent system, deactivated silica) co_elution->solution3 solution4 Use flash chromatography and minimize contact time degradation->solution4

Caption: A troubleshooting diagram for addressing low purity issues with this compound.

References

Optimizing reaction conditions for high yield of Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Pent-3-ynal, a valuable intermediate in organic synthesis. The primary route to this compound involves the selective oxidation of the corresponding primary alcohol, Pent-3-yn-1-ol. This document focuses on the most common and effective mild oxidation methods to achieve high yields while minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for synthesizing this compound is Pent-3-yn-1-ol. This is achieved through the oxidation of the primary alcohol to an aldehyde.

Q2: Which oxidation methods are recommended for converting Pent-3-yn-1-ol to this compound?

To prevent over-oxidation to the carboxylic acid (Pent-3-ynoic acid), mild oxidizing agents are essential. The three most recommended methods are:

  • Dess-Martin Periodinane (DMP) Oxidation: Known for its mild conditions, rapid reaction times, and high selectivity.[1][2][3]

  • Swern Oxidation: A chromium-free method that is highly effective and tolerates a wide range of functional groups, but requires cryogenic temperatures.[4][5][6]

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic and effective method, though less favored now due to the toxicity of chromium reagents.[7][8][9]

Q3: What is the primary side product to be concerned about, and how can it be avoided?

The main side product is Pent-3-ynoic acid, which results from the over-oxidation of the desired aldehyde. This can be avoided by:

  • Using mild and selective oxidizing agents like DMP, PCC, or those used in a Swern oxidation.[4][10][11]

  • Carefully controlling reaction stoichiometry to avoid an excess of the oxidizing agent.

  • Performing the reaction under anhydrous (water-free) conditions, as the presence of water can facilitate the formation of a hydrate (B1144303) intermediate that is more easily oxidized to the carboxylic acid.[7][12][13]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A spot corresponding to the starting material (Pent-3-yn-1-ol) should gradually be replaced by a new spot for the product (this compound), which will have a different Rf value. Staining with an appropriate agent, such as potassium permanganate, can help visualize both the alcohol and the aldehyde.

Q5: Are there any stability concerns with the final product, this compound?

Aldehydes, particularly α,β-unsaturated or acetylenic ones, can be sensitive compounds. They may be prone to polymerization or decomposition, especially if exposed to harsh acids, bases, or high temperatures during workup and purification.[14] It is advisable to purify the product promptly after the reaction and store it under an inert atmosphere at a low temperature.

Comparative Overview of Oxidation Methods

The choice of oxidation method depends on factors such as substrate sensitivity, available equipment, scale, and environmental considerations. The following table summarizes the key parameters for the three recommended methods.

FeatureDess-Martin Periodinane (DMP)Swern OxidationPyridinium Chlorochromate (PCC)
Typical Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, Triethylamine (B128534)Pyridinium Chlorochromate
Solvent Dichloromethane (B109758) (DCM), ChloroformDichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature (approx. 25°C)[15]Cryogenic (-78°C to -60°C)[5][14]Room Temperature (approx. 25°C)
Reaction Time 0.5 - 3 hours[3]1 - 2 hours1 - 3 hours
Advantages Mild, fast, high yield, easy workup, non-toxic metal.[1][2]Avoids toxic metals, wide functional group tolerance.[5][16]Easy to handle, reliable.[17]
Disadvantages Reagent is moisture-sensitive and can be explosive.[2]Requires very low temp, produces foul-smelling dimethyl sulfide (B99878).[5][6]Toxic chromium waste, acidic conditions can affect sensitive groups.[8][12][18]

Visualized Experimental Workflow

The general process for the synthesis, regardless of the specific oxidation method, follows a consistent workflow from starting material to purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Pent-3-yn-1-ol Solvent Dissolve in Anhydrous Solvent (DCM) Start->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert AddOxidant Add Oxidizing Agent (DMP / Swern / PCC) at specified temperature Inert->AddOxidant Monitor Monitor Reaction (via TLC) AddOxidant->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify End This compound Purify->End

Caption: General workflow for the oxidation of Pent-3-yn-1-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

G Problem Problem: Low or No Yield of this compound Cause1 Possible Cause: Inactive/Degraded Oxidant Problem->Cause1 Cause2 Possible Cause: Incorrect Temperature Problem->Cause2 Cause3 Possible Cause: Presence of Water Problem->Cause3 Cause4 Possible Cause: Over-oxidation Problem->Cause4 Solution1 Solution: - Use a fresh batch of reagent. - For DMP, ensure it was stored  under anhydrous conditions. Cause1->Solution1 Solution2 Solution: - For Swern, maintain temp at -78°C.  Premature warming causes side reactions. - For DMP/PCC, ensure reaction  reaches room temperature. Cause2->Solution2 Solution3 Solution: - Use anhydrous solvents. - Oven-dry all glassware before use. - Run reaction under inert atmosphere. Cause3->Solution3 Solution4 Solution: - Monitor TLC closely and quench  immediately upon consumption of  starting material. - Use exact stoichiometry of oxidant. Cause4->Solution4

Caption: Troubleshooting common issues in this compound synthesis.

Problem: Low conversion of starting material.

  • Possible Cause: The oxidizing agent may have degraded. Dess-Martin Periodinane is particularly sensitive to moisture.[14]

    • Solution: Use a fresh batch of the oxidizing reagent. Ensure DMP is stored in a desiccator.

  • Possible Cause (Swern Oxidation): The reaction temperature was not maintained at -78 °C during the initial steps.

    • Solution: Use a dry ice/acetone bath and monitor the internal reaction temperature closely. Ensure the alcohol is added only after the initial activation of DMSO is complete.[14]

  • Possible Cause: The solvent was not anhydrous.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is thoroughly oven-dried before use.[14]

Problem: Significant formation of Pent-3-ynoic acid.

  • Possible Cause: Over-oxidation due to excess reagent or the presence of water (especially for PCC).

    • Solution: Use no more than the recommended stoichiometric amount of the oxidizing agent. Monitor the reaction closely by TLC and quench it as soon as the starting alcohol is consumed. Ensure strictly anhydrous conditions.[7][13]

Problem: Product decomposition during workup or purification.

  • Possible Cause: The product is sensitive to the pH of the workup solution or the acidity of the silica (B1680970) gel used in chromatography.[14]

    • Solution: Perform a neutral workup. If using silica gel chromatography, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like neutral alumina.

Detailed Experimental Protocols

Method 1: Dess-Martin Periodinane (DMP) Oxidation
  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, dissolve Pent-3-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Reaction: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes. The mixture may become slightly cloudy.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.

Method 2: Swern Oxidation
  • Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) followed by the slow, dropwise addition of oxalyl chloride (1.5 eq). Stir for 15 minutes at -78 °C.

  • Alcohol Addition: Add a solution of Pent-3-yn-1-ol (1.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (TEA, 5.0 eq) dropwise, again maintaining a low temperature. After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then slowly warm to room temperature.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product should be purified immediately by flash column chromatography. Note: The byproduct dimethyl sulfide has a very strong, unpleasant odor and all steps should be performed in a well-ventilated fume hood.[5]

References

Common side reactions and byproducts in Pent-3-ynal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pent-3-ynal, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of the corresponding primary alcohol, pent-3-yn-1-ol. The most common and effective methods for this transformation are Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium (B92312) chlorochromate (PCC). Each method has its advantages and disadvantages regarding reaction conditions, substrate scope, and byproducts.

Q2: I am observing a low yield of this compound. What are the potential causes?

A2: Low yields can result from several factors depending on the chosen oxidation method:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or impure reagents.

  • Overoxidation: In some cases, particularly with stronger oxidizing agents or the presence of water, the desired aldehyde can be further oxidized to the corresponding carboxylic acid (pent-3-ynoic acid).[1]

  • Side Reactions: The starting material or product might be participating in side reactions specific to the reaction conditions. For example, the acidity of PCC can be detrimental to acid-labile substrates.[1]

  • Product Volatility: this compound is a relatively small and potentially volatile molecule. Care must be taken during the workup and purification steps to avoid product loss.

  • Impure Starting Material: The purity of the starting pent-3-yn-1-ol is crucial for a successful reaction.

Q3: What are the characteristic byproducts I should look for in my reaction mixture?

A3: The byproducts largely depend on the oxidation method used:

  • Swern Oxidation: The most notable byproduct is dimethyl sulfide (B99878) (CH₃)₂S, which has a strong, unpleasant odor.[2] Other byproducts include carbon monoxide (CO) and carbon dioxide (CO₂).[2]

  • PCC Oxidation: The main byproducts are chromium(IV) species and pyridinium hydrochloride.[3] A common issue is the formation of a viscous, tar-like material from the chromium byproducts, which can complicate product isolation.[1]

  • Dess-Martin (DMP) Oxidation: The reaction produces two equivalents of acetic acid and an iodinane byproduct.[4]

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification of aldehydes like this compound typically involves a multi-step process:

  • Quenching: The reaction is first quenched to stop the oxidation process.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane (B109758).

  • Washing: The organic layer is washed to remove residual reagents and byproducts. For example, a sodium bicarbonate wash can remove acidic impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • Distillation or Chromatography: For high purity, fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel can be employed.

A specific method for purifying aldehydes involves the formation of a bisulfite adduct, which is a charged species that can be separated into an aqueous layer. The aldehyde can then be regenerated by basification.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of this compound using different oxidation methods.

Troubleshooting Swern Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive reagents (DMSO or oxalyl chloride).2. Reaction temperature too high.1. Use freshly opened or properly stored reagents.2. Maintain the reaction temperature at -78 °C during the addition of reagents.[5]
Formation of methylthiomethyl (MTM) ether byproduct Reaction temperature was not kept sufficiently low, leading to a Pummerer rearrangement.Strictly maintain the reaction temperature at or below -78 °C.[5]
Strong, unpleasant odor (dimethyl sulfide) This is an inherent byproduct of the Swern oxidation.[2]1. Conduct the reaction in a well-ventilated fume hood.2. Rinse glassware with a bleach solution to oxidize the residual dimethyl sulfide.[2]
Reaction mixture becomes a thick slurry Precipitation of triethylammonium (B8662869) chloride.Add more solvent to aid stirring and ensure proper mixing.
Troubleshooting PCC Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Formation of a dark, tarry residue Agglomeration of chromium byproducts.[1]Add an inert solid like Celite or silica gel to the reaction mixture to adsorb the byproducts, making them easier to filter off.[1]
Overoxidation to carboxylic acid Presence of water in the reaction mixture.Ensure all glassware is dry and use anhydrous solvents. PCC is typically used in dichloromethane.[3]
Low yield with acid-sensitive substrates PCC is acidic and can cause decomposition of sensitive functional groups.[1]Buffer the reaction mixture with a non-nucleophilic base like sodium acetate.[1]
Troubleshooting Dess-Martin Periodinane (DMP) Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Slow or incomplete reaction 1. Impure DMP reagent.2. Insufficient reaction time.1. Use high-purity DMP. The presence of a small amount of water can sometimes accelerate the reaction.[4]2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Formation of acidic byproducts The reaction produces two equivalents of acetic acid.[4]For acid-sensitive substrates, buffer the reaction with pyridine (B92270) or sodium bicarbonate.[4]
Difficulty in removing iodinane byproduct The byproduct can be gummy and difficult to handle during workup.After the reaction, quench with an aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate to convert the byproduct into a more easily removable form.

Experimental Protocols

General Protocol for Swern Oxidation of a Primary Alcohol
  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the primary alcohol (1.0 equivalent) in DCM dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture for 45 minutes at -78 °C.

  • Add triethylamine (B128534) (5.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

General Protocol for PCC Oxidation of a Primary Alcohol
  • To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of the primary alcohol (1.0 equivalent) in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify by flash column chromatography or distillation.

General Protocol for Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol
  • To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Data Presentation

Since specific quantitative data for the synthesis of this compound was not found in the provided search results, the following table presents a general comparison of the three oxidation methods for primary alcohols. Yields are highly substrate-dependent and should be considered as a general guide.

Oxidation Method Typical Yield Range for Primary Alcohols Key Byproducts Common Side Reactions
Swern Oxidation 85-98%Dimethyl sulfide, CO, CO₂[2]Formation of methylthiomethyl (MTM) ethers if temperature is not controlled.[5]
PCC Oxidation 70-95%Cr(IV) species, Pyridinium hydrochloride[3]Over-oxidation in the presence of water, decomposition of acid-sensitive substrates.[1][3]
DMP Oxidation 90-98%Acetic acid, Iodinane byproduct[4]Can be problematic for substrates sensitive to acidic conditions.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

Troubleshooting_Workflow Troubleshooting this compound Synthesis start Problem with this compound Synthesis low_yield Low Yield start->low_yield side_products Unexpected Side Products start->side_products workup_issues Workup/Purification Issues start->workup_issues incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn overoxidation Overoxidation? low_yield->overoxidation reagent_quality Reagent Quality? low_yield->reagent_quality check_byproducts Identify Byproducts (GC-MS, NMR) side_products->check_byproducts emulsion Emulsion Formation? workup_issues->emulsion product_loss Product Loss? workup_issues->product_loss incomplete_rxn_sol Check Reaction Time/Temp Use Fresh Reagents incomplete_rxn->incomplete_rxn_sol Yes overoxidation_sol Use Anhydrous Conditions Choose Milder Oxidant overoxidation->overoxidation_sol Yes reagent_quality_sol Use Freshly Opened or Purified Reagents reagent_quality->reagent_quality_sol Yes swern_byproducts Swern: DMS, MTM-ether? check_byproducts->swern_byproducts Swern pcc_byproducts PCC: Tar, Acid? check_byproducts->pcc_byproducts PCC dmp_byproducts DMP: Acidic byproducts? check_byproducts->dmp_byproducts DMP swern_sol Control Temp (-78 C) swern_byproducts->swern_sol Yes pcc_sol Add Celite, Use Buffer pcc_byproducts->pcc_sol Yes dmp_sol Add Buffer (Pyridine) dmp_byproducts->dmp_sol Yes emulsion_sol Add Brine, Filter through Celite emulsion->emulsion_sol Yes product_loss_sol Careful Concentration Use Appropriate Purification product_loss->product_loss_sol Yes

Caption: Troubleshooting workflow for this compound synthesis.

Reaction Pathway for the Oxidation of Pent-3-yn-1-ol to this compound

Reaction_Pathway Oxidation of Pent-3-yn-1-ol reactant Pent-3-yn-1-ol (CH3-C≡C-CH2-CH2OH) product This compound (CH3-C≡C-CH2-CHO) reactant->product [Oxidizing Agent] (Swern, PCC, or DMP) side_product Pent-3-ynoic Acid (CH3-C≡C-CH2-COOH) product->side_product [Overoxidation] (e.g., with water present)

Caption: Main reaction and potential overoxidation pathway.

References

Technical Support Center: Pent-3-ynal Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Pent-3-ynal during storage. The following information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to instability?

A1: this compound is an organic compound with the molecular formula C₅H₆O. It is classified as an α,β-acetylenic aldehyde, featuring both a reactive aldehyde group and a carbon-carbon triple bond (alkyne).[1] This combination of functional groups makes it a valuable synthetic intermediate but also highly susceptible to degradation. Alkynes are generally less stable than their alkene and alkane counterparts due to the high energy of the triple bond. The aldehyde group is prone to oxidation.

Q2: What are the primary degradation pathways for this compound during storage?

A2: The two main degradation pathways for this compound are:

  • Oxidation: The aldehyde group is readily oxidized, particularly in the presence of air (oxygen), to form Pent-3-ynoic acid. This process can be accelerated by light and trace metal impurities.

  • Polymerization: The high reactivity of the alkyne and aldehyde functionalities can lead to self-polymerization, forming oligomers and polymers. This can manifest as a viscous liquid, a change in color, or the formation of solid precipitates. This process can be initiated by heat, light, or impurities.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound can be indicated by several observable changes:

  • Color Change: A noticeable change from a colorless or pale-yellow liquid to a darker yellow or brown color.

  • Increased Viscosity: The sample may become more viscous due to polymerization.

  • Formation of Precipitate: Solid or polymeric material may form in the sample.

  • Inconsistent Experimental Results: Degradation can lead to lower yields, unexpected side products, and poor reproducibility in reactions.

Troubleshooting Guide

Symptom Possible Cause Recommended Actions & Troubleshooting Steps
Discoloration (Yellowing/Browning) Oxidation of the aldehyde group.1. Verify Inert Atmosphere: Ensure the storage container is properly sealed under an inert gas (argon or nitrogen).2. Minimize Headspace: Transfer the material to a smaller vial to reduce the amount of gas it is exposed to.3. Add an Antioxidant: Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) or hydroquinone (B1673460) at a low concentration (see Protocol 1).
Increased Viscosity or Solid Formation Polymerization.1. Check Storage Temperature: Ensure the material is stored at the recommended temperature (2-8 °C).2. Protect from Light: Store in an amber vial or in a dark location.3. Add a Polymerization Inhibitor: Introduce a polymerization inhibitor such as hydroquinone or BHT (see Protocol 1 & 2).
Inconsistent Analytical Data (e.g., new peaks in NMR or GC-MS) Presence of degradation products.1. Identify Impurities: Compare analytical data to known degradation products. Common impurities include Pent-3-ynoic acid (from oxidation) and various oligomers.2. Purify Before Use: If degradation is minor, consider purification by distillation or chromatography immediately before use. Handle the purified material under an inert atmosphere.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides an illustrative example of how stability might be affected by different storage conditions and the presence of stabilizers. These values are based on general knowledge of unsaturated aldehyde stability and should be confirmed by analytical monitoring in your specific application.

Storage Condition Stabilizer Time Purity of this compound (%) (Illustrative) Observed Degradation Products (Illustrative)
Room Temperature (~25°C), AirNone1 month70%Pent-3-ynoic acid, colored oligomers
Refrigerated (2-8°C), AirNone1 month85%Minor Pent-3-ynoic acid
Refrigerated (2-8°C), Inert Gas (N₂)None1 month>98%Trace impurities
Refrigerated (2-8°C), Inert Gas (N₂)BHT (0.05% w/w)6 months>97%Trace oxidation and oligomeric products
Refrigerated (2-8°C), Inert Gas (N₂)Hydroquinone (0.1% w/w)6 months>98%Trace oligomeric products

Experimental Protocols

Protocol 1: Stabilization of this compound with Butylated Hydroxytoluene (BHT)

Objective: To inhibit oxidation and polymerization of this compound during storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT), antioxidant grade

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether), if needed for dilution

  • Inert atmosphere (glove box or Schlenk line)

  • Clean, dry storage vial (amber glass recommended)

Procedure:

  • Work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to oxygen and moisture.

  • Prepare a stock solution of BHT (optional but recommended for accurate addition):

    • Weigh a precise amount of BHT.

    • Dissolve it in a minimal amount of anhydrous solvent to create a concentrated stock solution (e.g., 10 mg/mL).

  • Add BHT to this compound:

    • For direct addition of solid BHT: Add BHT to achieve a final concentration of 0.01-0.1% (w/w). For example, to 10 g of this compound, add 1-10 mg of BHT.

    • For addition of BHT stock solution: Add the calculated volume of the BHT stock solution to the this compound to achieve the desired final concentration. Ensure the solvent is compatible with your intended use of the this compound.

  • Mix thoroughly: Gently swirl or stir the mixture until the BHT is completely dissolved.

  • Store appropriately: Tightly seal the vial, ensuring the headspace is filled with an inert gas. Store at 2-8 °C, protected from light.

Protocol 2: Stabilization of this compound with Hydroquinone

Objective: To inhibit polymerization of this compound.

Materials:

  • This compound

  • Hydroquinone, inhibitor grade

  • Anhydrous solvent (e.g., diethyl ether), if needed for dilution

  • Inert atmosphere

  • Clean, dry storage vial (amber glass recommended)

Procedure:

  • Work under an inert atmosphere.

  • Prepare a stock solution of hydroquinone (recommended):

    • Dissolve a known amount of hydroquinone in a minimal amount of a suitable anhydrous solvent to make a stock solution (e.g., 10 mg/mL).

  • Add hydroquinone to this compound:

    • Add the hydroquinone stock solution to the this compound to achieve a final concentration of 0.05-0.2% (w/w).

  • Mix well until fully dissolved.

  • Store under an inert atmosphere at 2-8 °C and away from light.

Visualizations

DegradationPathways cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway This compound This compound Pent-3-ynoic_acid Pent-3-ynoic Acid This compound->Pent-3-ynoic_acid O₂, light, metal traces Oligomers_Polymers Oligomers / Polymers This compound->Oligomers_Polymers Heat, light, impurities

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow start Observe this compound Degradation issue Identify Symptom start->issue discoloration Discoloration issue->discoloration Color Change viscosity Increased Viscosity / Solids issue->viscosity Physical Change inconsistent_data Inconsistent Analytical Data issue->inconsistent_data Data Issues check_inert Verify Inert Atmosphere discoloration->check_inert check_temp Check Storage Temperature viscosity->check_temp analyze_impurities Analyze for Impurities inconsistent_data->analyze_impurities add_antioxidant Add Antioxidant (BHT) check_inert->add_antioxidant add_inhibitor Add Polymerization Inhibitor (HQ) check_temp->add_inhibitor purify Purify Before Use analyze_impurities->purify

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Troubleshooting Low Yield in Pent-3-ynal Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering low yields in their copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with pent-3-ynal. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound click reaction has a very low yield. What are the most common causes?

A1: Low yields in CuAAC reactions involving this compound can stem from several factors. The most critical components to investigate are the activity of the copper catalyst, the purity and stability of your reagents (this compound, azide (B81097), and sodium ascorbate), and the overall reaction conditions. The aldehyde group in this compound can also be sensitive to reaction conditions, potentially leading to side reactions.

Q2: How can I determine if my copper catalyst is the problem?

A2: The CuAAC reaction requires copper in the +1 oxidation state (Cu(I)). If you are starting with a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄), it must be reduced to Cu(I) in situ. Issues with the catalyst often involve:

  • Insufficient Reducing Agent: Sodium ascorbate (B8700270) is typically used to reduce Cu(II) to Cu(I). An insufficient amount will result in a low concentration of the active Cu(I) catalyst.

  • Oxidation of Cu(I): The active Cu(I) species can be readily oxidized back to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.

  • Catalyst Poisoning: Certain functional groups, particularly thiols, can coordinate strongly to the copper catalyst and inhibit its activity.

Q3: Could the this compound itself be the issue?

A3: Yes, the stability and purity of this compound are crucial. Aldehydes can be susceptible to oxidation or other side reactions. It is important to use pure this compound. If you suspect degradation, it is advisable to purify the starting material.

Q4: Are there known side reactions involving the aldehyde group of this compound under click conditions?

A4: While the CuAAC reaction is known for its high functional group tolerance, aldehydes can be sensitive. Potential side reactions include:

  • Oxidation: Although not highly common under standard CuAAC conditions, the presence of oxidizing species could convert the aldehyde to a carboxylic acid.

  • Byproducts of Ascorbate Oxidation: The oxidation of sodium ascorbate can generate reactive aldehyde byproducts, such as dehydroascorbate, which could potentially lead to a complex reaction mixture.[1]

If you observe significant side products, consider protecting the aldehyde group as an acetal (B89532).

Q5: How important is the purity of the azide starting material?

A5: The purity of the azide is as important as the alkyne. Impurities can interfere with the reaction and lead to low yields and difficult purification. Ensure your azide is of high purity and has been stored correctly to prevent degradation.

Troubleshooting Guide

If you are experiencing low yields, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Low Yield in this compound Click Reaction catalyst 1. Check Copper Catalyst Activity start->catalyst reagents 2. Verify Reagent Quality catalyst->reagents Catalyst OK sub_catalyst1 Use Fresh Sodium Ascorbate Solution catalyst->sub_catalyst1 sub_catalyst2 Degas Solvents to Remove Oxygen catalyst->sub_catalyst2 sub_catalyst3 Consider a Stabilizing Ligand (e.g., TBTA, THPTA) catalyst->sub_catalyst3 conditions 3. Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Check Purity of this compound and Azide reagents->sub_reagents1 sub_reagents2 Use Freshly Prepared or Purified Reagents reagents->sub_reagents2 sub_reagents3 Verify Stoichiometry (Slight Excess of One Reagent) reagents->sub_reagents3 side_reactions 4. Investigate Side Reactions conditions->side_reactions Conditions Optimized, Still Low Yield sub_conditions1 Screen Different Solvents (e.g., t-BuOH/H2O, DMSO) conditions->sub_conditions1 sub_conditions2 Vary Temperature and Reaction Time conditions->sub_conditions2 sub_conditions3 Adjust pH of the Reaction Mixture conditions->sub_conditions3 solution High Yield Achieved side_reactions->solution Side Reactions Minimized sub_side_reactions1 Analyze Crude Reaction Mixture (TLC, LC-MS) side_reactions->sub_side_reactions1 sub_side_reactions2 Consider Aldehyde Protection (Acetal Formation) side_reactions->sub_side_reactions2

Caption: Troubleshooting workflow for low yield in this compound click reactions.

Data Presentation: Optimizing Reaction Parameters

Systematic variation of key reaction parameters is crucial for optimizing the yield. The following tables provide a starting point for your optimization experiments.

Table 1: Screening of Copper Sources and Ligands

EntryCopper Source (mol%)Reducing Agent (mol%)Ligand (mol%)SolventTypical Yield (%)
1CuSO₄·5H₂O (1)Sodium Ascorbate (5)Nonet-BuOH/H₂O (1:1)60-70
2CuSO₄·5H₂O (1)Sodium Ascorbate (5)TBTA (1)t-BuOH/H₂O (1:1)85-95
3CuI (1)NoneNoneTHF70-80
4CuSO₄·5H₂O (5)Sodium Ascorbate (10)THPTA (5)DMSO/H₂O (3:1)>90

Table 2: Solvent and Temperature Effects

EntrySolventTemperature (°C)Time (h)Typical Yield (%)
1t-BuOH/H₂O (1:1)251288
2t-BuOH/H₂O (1:1)40692
3DMSO25895
4DMF/H₂O (2:1)251090

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol provides a general starting point. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (B103910)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

ExperimentalWorkflow start Start dissolve 1. Dissolve this compound and Azide in Solvent start->dissolve prepare_reagents 2. Prepare Fresh Solutions of CuSO4 and Sodium Ascorbate dissolve->prepare_reagents add_reagents 3. Add Ascorbate, then CuSO4 to Reaction Mixture prepare_reagents->add_reagents react 4. Stir at Room Temperature add_reagents->react monitor 5. Monitor Reaction by TLC/LC-MS react->monitor workup 6. Aqueous Workup and Extraction monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify end Pure Triazole Product purify->end

Caption: General experimental workflow for the CuAAC reaction of this compound.

Protocol 2: Acetal Protection of this compound

If side reactions involving the aldehyde are suspected, protection as a cyclic acetal is recommended.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TSA (0.01 eq).

  • Add toluene as a solvent and equip the flask with a Dean-Stark apparatus to remove water.

  • Reflux the mixture until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetal-protected this compound.

  • The protected alkyne can now be used in the CuAAC reaction following Protocol 1.

  • After the click reaction, the acetal protecting group can be removed by stirring the product in a mixture of acetone (B3395972) and dilute aqueous acid (e.g., HCl).

By systematically addressing these potential issues, you can significantly improve the yield and success of your this compound click reactions. For further assistance, please do not hesitate to contact our technical support team.

References

Preventing polymerization of Pent-3-ynal in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of Pent-3-ynal during chemical reactions.

Troubleshooting Guide

Issue IDProblemPotential Cause(s)Recommended Action(s)
P3Y-01 Reaction mixture becomes viscous or solidifies. Polymerization of this compound.- Immediately quench the reaction by cooling it in an ice bath. - Add a polymerization inhibitor (see Table 1). - If possible, dilute the reaction mixture with a cold, inert solvent.
P3Y-02 Low yield of the desired product with the formation of an insoluble, high-molecular-weight byproduct. Polymerization has occurred, consuming the starting material.- Optimize reaction conditions: lower the temperature, reduce reaction time. - Introduce a polymerization inhibitor at the start of the reaction. - Ensure all reagents and solvents are pure and free of peroxide initiators.
P3Y-03 Discoloration (yellowing or browning) of the reaction mixture. Onset of polymerization or degradation.- Monitor the reaction closely. - Consider running the reaction under an inert atmosphere (Nitrogen or Argon). - Protect the reaction from light.
P3Y-04 Inconsistent results between batches. Variable purity of this compound or presence of trace impurities that initiate polymerization.- Purify this compound by distillation immediately before use. - Add a consistent, low concentration of an inhibitor to the purified starting material for storage.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize?

A1: this compound is an α,β-unsaturated alkynal, containing both an aldehyde and an alkyne functional group in a conjugated system. This structure makes it susceptible to polymerization through several mechanisms, including free-radical polymerization initiated by light, heat, or trace impurities (like peroxides), and anionic or cationic polymerization initiated by acids or bases. The extended conjugation of α,β-unsaturated carbonyls makes them prone to polymerization.[1]

Q2: What are the common signs of this compound polymerization?

A2: The most common signs include the reaction mixture becoming viscous or solidifying, the formation of an insoluble precipitate, a noticeable decrease in the concentration of the starting material, and a discoloration of the reaction mixture (often turning yellow or brown).

Q3: How can I prevent the polymerization of this compound during a reaction?

A3: To prevent polymerization, you should:

  • Use Inhibitors: Add a suitable polymerization inhibitor to the reaction mixture. Phenolic compounds like hydroquinone (B1673460) and BHT are effective radical scavengers.

  • Control Temperature: Conduct the reaction at the lowest effective temperature.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate polymerization.

  • Purity of Reagents: Use purified this compound and ensure all solvents and reagents are free from peroxides and other impurities.

  • Exclusion of Light: Protect the reaction from light, which can initiate free-radical polymerization.

Q4: What inhibitors are recommended for this compound, and at what concentration?

A4: While specific data for this compound is limited, inhibitors effective for other α,β-unsaturated aldehydes like acrolein and crotonaldehyde (B89634) are recommended.[2] These include hydroquinone and butylated hydroxytoluene (BHT). A starting concentration of 100-200 ppm is a reasonable starting point, but the optimal concentration should be determined experimentally.

Q5: How should I store this compound to prevent polymerization?

A5: this compound should be stored at a low temperature (refrigerated or frozen), in a dark container, and under an inert atmosphere. It is also advisable to add a small amount of a non-volatile inhibitor like hydroquinone or BHT to the purified compound for long-term storage. Commercially available α,β-unsaturated aldehydes are often supplied with such stabilizers.[2][3]

Data Presentation

Table 1: Common Polymerization Inhibitors for α,β-Unsaturated Aldehydes

InhibitorTypeTypical ConcentrationNotes
Hydroquinone Phenolic (Radical Scavenger)100 - 250 ppmEffective for stabilizing acrolein.[2] May need to be removed before subsequent reactions.
Butylated Hydroxytoluene (BHT) Phenolic (Radical Scavenger)100 - 200 ppmCommonly used for stabilizing crotonaldehyde.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) Stable Nitroxide Radical50 - 200 ppmEffective inhibitor for free-radical polymerization.[4][5]
N-Hydroxylamines Free Radical Quenching Agent50 - 500 ppmCan be effective in aqueous and organic phases.[6]

Note: The optimal inhibitor and concentration should be determined experimentally for your specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound with Polymerization Inhibition

  • Preparation of Glassware: Ensure all glassware is thoroughly cleaned and dried to remove any potential polymerization initiators.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation:

    • If the this compound has been stored, it is recommended to freshly distill it under reduced pressure immediately before use to remove any polymers or inhibitors from storage.

    • Ensure all solvents are degassed and free of peroxides.

  • Reaction Setup:

    • To the reaction flask containing the solvent and other reagents (if applicable), add the chosen polymerization inhibitor (e.g., hydroquinone or BHT) at the desired concentration (e.g., 150 ppm).

    • Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).

  • Addition of this compound: Add the purified this compound to the reaction mixture dropwise, maintaining the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, NMR). Visually inspect the reaction for any signs of polymerization.

  • Work-up: Once the reaction is complete, proceed with the work-up as required by the specific transformation. If the inhibitor needs to be removed, consider purification methods like column chromatography or distillation.

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Forms Monomer This compound Growing_Chain Growing Polymer Chain Radical->Monomer Attacks Monomer2 This compound Growing_Chain->Monomer2 Adds to Longer_Chain Longer_Chain Monomer2->Longer_Chain Two_Chains Two Polymer Chains Polymer Polymer Two_Chains->Polymer Combine to form

Caption: Free-Radical Polymerization Pathway of this compound.

Troubleshooting_Workflow Start Reaction with this compound Check_Polymerization Signs of Polymerization? Start->Check_Polymerization Action_Cool Cool Reaction & Add Inhibitor Check_Polymerization->Action_Cool Yes Proceed Proceed with Reaction Check_Polymerization->Proceed No Optimize Optimize Conditions: - Lower Temperature - Use Inhibitor - Inert Atmosphere Action_Cool->Optimize Optimize->Start Retry Reaction Failure Reaction Failed

Caption: Troubleshooting Workflow for this compound Polymerization.

References

Technical Support Center: Purification of Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of pent-3-ynal from reaction mixtures. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to resolve common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
Low yield of purified this compound after distillation. - Decomposition: this compound may be thermally unstable and prone to polymerization or decomposition at its atmospheric boiling point. - Co-distillation with impurities: Impurities with similar boiling points may be co-distilling with the product. - Incomplete reaction: The initial synthesis may not have gone to completion, resulting in a low concentration of the desired product in the crude mixture.- Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound. - Fractional Distillation: Use a fractional distillation setup with a high-efficiency column (e.g., Vigreux or packed column) to improve separation from close-boiling impurities. - Pre-purification: Consider a preliminary purification step, such as an acid-base wash or bisulfite extraction, to remove significant impurities before distillation. - Reaction Optimization: Re-evaluate the synthesis protocol to ensure optimal reaction conditions and maximize the initial yield.
This compound appears to have polymerized or formed a viscous oil during purification or storage. - Instability of unsaturated aldehydes: α,β-unsaturated aldehydes and ynals can be susceptible to polymerization, which can be initiated by heat, light, or the presence of acid or base catalysts.- Use of Inhibitors: Add a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the crude mixture before distillation and to the purified product for storage. - Mild Purification Conditions: Opt for purification methods that avoid high temperatures, such as column chromatography at room temperature. - Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. - Storage Conditions: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) and in the dark.
Poor separation of this compound from impurities during column chromatography. - Inappropriate solvent system: The chosen eluent may not have the optimal polarity to effectively separate this compound from its impurities. - Column overloading: Applying too much crude material to the column can lead to broad, overlapping bands. - Improper column packing: A poorly packed column with channels or cracks will result in inefficient separation.- Solvent System Optimization: Systematically test different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (Rf value of this compound around 0.25-0.35). Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[1][2] - Reduce Sample Load: Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight). - Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.
The bisulfite adduct of this compound does not precipitate or forms an oil during extraction. - Solubility of the adduct: The bisulfite adduct of smaller aldehydes can be soluble in the reaction mixture. - Steric hindrance: While less likely for this compound, significant steric hindrance around the aldehyde group can impede adduct formation.- Liquid-Liquid Extraction: If the adduct is water-soluble, perform a liquid-liquid extraction to isolate the adduct in the aqueous phase. The unreacted organic impurities can then be washed away with an immiscible organic solvent. - Solvent Modification: Try using a different co-solvent during the adduct formation. For aliphatic aldehydes, dimethylformamide (DMF) can sometimes improve the process.
This compound is not efficiently regenerated from its bisulfite adduct. - Incomplete basification: The pH of the aqueous layer may not be sufficiently high to reverse the bisulfite addition reaction. - Inefficient extraction: The regenerated aldehyde may not be efficiently extracted into the organic layer.- Ensure Strong Basicity: Add a strong base, such as 50% sodium hydroxide (B78521) solution, until the pH of the aqueous layer is strongly basic (pH > 12). - Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the regenerated this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: Common impurities often include unreacted starting materials, the corresponding alcohol (pent-3-yn-1-ol) from over-reduction, the corresponding carboxylic acid (pent-3-ynoic acid) from oxidation, and aldol (B89426) condensation byproducts.[3] If prepared via hydroformylation of but-2-yne, you may also have isomeric aldehydes as byproducts.[4]

Q2: What is the boiling point of this compound?

A2: The atmospheric boiling point of this compound is approximately 87°C.[5] It is advisable to perform distillation under reduced pressure to avoid potential decomposition at this temperature.

Q3: Which purification method is best for this compound?

A3: The choice of purification method depends on the nature and quantity of impurities.

  • Distillation is suitable for separating compounds with significantly different boiling points. Vacuum distillation is recommended for this compound.

  • Column chromatography is excellent for separating compounds with different polarities and is a versatile technique for achieving high purity.[1]

  • Bisulfite extraction is a highly specific and effective method for separating aldehydes from other organic compounds that do not react with sodium bisulfite.[6]

Q4: How can I monitor the purity of my this compound fractions during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For all purification methods, gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques to assess the purity of the final product and identify any remaining impurities.

Q5: What are the recommended storage conditions for purified this compound?

A5: Due to its potential for polymerization and oxidation, this compound should be stored at low temperatures (refrigerated or frozen), in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light. The addition of a small amount of a radical inhibitor like BHT is also recommended for long-term storage.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₆O[7]
Molecular Weight 82.10 g/mol [7]
Boiling Point (approx.) 87 °C[5]
Appearance Colorless liquid[5]
Solubility Soluble in water and polar organic solvents[5]

Table 2: Common Solvents for Column Chromatography of Aldehydes

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGeneral purpose, good for moderately polar compounds.
Hexane / Diethyl EtherLow to MediumAlternative to ethyl acetate, can offer different selectivity.
Dichloromethane / Methanol (B129727)Medium to HighFor more polar aldehydes and impurities.

Note: The optimal solvent system and gradient for this compound should be determined empirically using TLC.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude this compound mixture into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum. Monitor the distillation temperature closely.

  • Storage: Transfer the purified this compound to a clean, dry, and amber-colored vial. Add a trace amount of BHT, flush with an inert gas, and store at a low temperature.

Protocol 2: Purification of this compound by Column Chromatography
  • Solvent System Selection: Using TLC, determine a suitable solvent system that gives an Rf value of approximately 0.25-0.35 for this compound. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica (B1680970) gel using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification of this compound via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude reaction mixture in a suitable water-miscible solvent like methanol or DMF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously.

  • Isolation of Adduct:

    • If a precipitate forms: Filter the solid bisulfite adduct and wash it with a small amount of cold solvent (e.g., ether) to remove organic impurities.

    • If no precipitate forms (adduct is water-soluble): Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and water. Shake and separate the layers. The aqueous layer contains the bisulfite adduct. Wash the aqueous layer with the organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde: To the isolated adduct (solid or aqueous solution), add a suitable organic solvent for extraction (e.g., diethyl ether). While stirring, add a strong base (e.g., 50% NaOH) dropwise until the solution is strongly basic (pH > 12).

  • Extraction: Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer multiple times with the organic solvent.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Reaction Mixture Analysis1 Initial Analysis (TLC, GC-MS) Crude->Analysis1 Decision1 Purity Assessment Analysis1->Decision1 Distillation Vacuum Distillation Decision1->Distillation  Volatile Impurities ColumnChromatography Column Chromatography Decision1->ColumnChromatography Polar Impurities   BisulfiteExtraction Bisulfite Extraction Decision1->BisulfiteExtraction  Non-Aldehyde Impurities PureProduct Pure this compound Distillation->PureProduct ColumnChromatography->PureProduct BisulfiteExtraction->PureProduct Analysis2 Final Purity Check (NMR, GC-MS) PureProduct->Analysis2 Storage Store under Inert Gas at Low Temperature Analysis2->Storage

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified LowYield Low Yield? Start->LowYield Polymerization Polymerization? Start->Polymerization PoorSeparation Poor Separation? Start->PoorSeparation VacuumDistill Consider Vacuum Distillation LowYield->VacuumDistill Yes CheckPurity Re-check Starting Material Purity LowYield->CheckPurity No AddInhibitor Add Inhibitor (e.g., BHT) Polymerization->AddInhibitor Yes OptimizeSolvent Optimize Solvent System via TLC PoorSeparation->OptimizeSolvent Yes

Caption: A logical troubleshooting guide for this compound purification issues.

References

Improving the regioselectivity of reactions involving Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the regioselectivity of reactions involving Pent-3-ynal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges when working with this compound?

A1: this compound, as an α,β-unsaturated ynals, presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). This leads to a competition between two main reaction pathways:

  • 1,2-Addition: Nucleophilic attack on the carbonyl carbon, resulting in an alkoxide intermediate that, upon protonation, yields an alcohol.

  • 1,4-Addition (Conjugate Addition): Nucleophilic attack on the β-carbon of the alkyne, leading to an enolate intermediate which, upon tautomerization, forms a saturated carbonyl compound.[1][2]

Controlling the reaction to favor one of these pathways is the principal challenge in achieving high regioselectivity.

Q2: What key factors influence whether a reaction proceeds via 1,2- or 1,4-addition?

A2: The regioselectivity is primarily governed by the nature of the nucleophile, a concept often explained by Hard-Soft Acid-Base (HSAB) theory.

  • The carbonyl carbon is considered a "hard" electrophilic center.

  • The β-carbon is considered a "soft" electrophilic center.[3]

Consequently:

  • Hard nucleophiles (e.g., Grignard reagents, organolithium reagents, LiAlH₄) are typically strong bases with localized charge and react under kinetic control. They tend to favor the faster 1,2-addition to the carbonyl group.[1][2]

  • Soft nucleophiles (e.g., organocuprates (Gilman reagents), thiols, amines, enamines) are generally weaker bases with more diffuse charge and react under thermodynamic control. They preferentially undergo 1,4-conjugate addition.[1][2][3]

Other factors include steric hindrance at the β-position, solvent, and temperature, which can also influence the reaction outcome.

Q3: How can I promote 1,4-conjugate addition to this compound?

A3: To favor 1,4-addition, you should use "soft" nucleophiles. The most common and effective method is the use of organocuprates (Gilman reagents) , such as lithium dialkylcuprates (R₂CuLi). These reagents are known to selectively deliver an alkyl or aryl group to the β-position of α,β-unsaturated carbonyl compounds.[4][5] Weakly basic nucleophiles like thiols, amines, and stabilized enolates (as in the Michael addition) also typically yield the 1,4-adduct.[2]

Q4: What is the best approach to achieve 1,2-addition?

A4: For selective 1,2-addition to the carbonyl group, "hard" nucleophiles are the reagents of choice. Grignard reagents (RMgX) and organolithium reagents (RLi) are highly effective for this purpose.[6][7] These strong, carbon-based nucleophiles react rapidly and irreversibly with the carbonyl carbon.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Regioselectivity (Mixture of 1,2- and 1,4-adducts) The nucleophile has intermediate hard/soft character. Reaction conditions (temperature, solvent) are not optimal. Steric hindrance is influencing the reaction pathway.If 1,4-addition is desired, switch to a softer nucleophile like an organocuprate instead of a Grignard reagent.[3][5] If 1,2-addition is desired, use a harder nucleophile like an organolithium reagent. Perform the reaction at a lower temperature (e.g., -78 °C) to favor the kinetically controlled product (often 1,2-addition).
No Reaction or Low Yield The nucleophile is not reactive enough. The Grignard or organolithium reagent has been quenched by moisture or acidic protons. The catalyst (in catalyzed reactions) is inactive or poisoned.Ensure all glassware is oven-dried and reagents are anhydrous, especially for Grignard and organolithium reactions.[8] For less reactive nucleophiles in conjugate additions, consider adding a Lewis acid like TMSCl to accelerate the reaction.[4] For catalyzed reactions, ensure the catalyst is fresh and consider using a pre-catalyst system if applicable.
Formation of Side Products (e.g., from deprotonation) The nucleophile is acting as a base instead of a nucleophile (e.g., LDA, NaH).[3] The reaction temperature is too high, leading to decomposition or side reactions.Use a less basic nucleophile if possible. Organocuprates have lower basicity than organolithiums and are less prone to deprotonation side reactions.[4] Run the reaction at the lowest effective temperature.
Inconsistent Results Reagents may be of varying quality (e.g., titer of organometallic reagent is incorrect). Reaction setup and conditions are not being precisely controlled.Titrate organometallic reagents (Grignard, organolithium) before use to determine their exact concentration. Maintain strict control over reaction temperature, addition rates, and stirring. Ensure the reaction atmosphere is inert (e.g., under nitrogen or argon).

Data Presentation: Regioselectivity of Nucleophiles with this compound

The following tables summarize the expected regioselectivity for various nucleophiles with this compound based on established principles for α,β-unsaturated systems.

Table 1: Nucleophilic Addition to this compound

NucleophileReagent ExampleExpected Major ProductPredominant Pathway
Organocuprate(CH₃)₂CuLi3-Methylpentan-1-al1,4-Addition
Grignard ReagentCH₃MgBrPent-3-yn-2-ol1,2-Addition
ThiolPhSH (with base catalyst)3-(Phenylthio)pentan-1-al1,4-Addition
AminePiperidine3-(Piperidin-1-yl)pentan-1-al1,4-Addition
Stabilized EnolateDiethyl malonate (with base)Diethyl 2-(3-oxopentyl)malonate1,4-Addition (Michael)

Table 2: Comparison of Grignard vs. Organocuprate Reagents

Reagent TypeTypical ReagentFavored AdditionProduct with this compoundKey Characteristics
Hard Nucleophile Methylmagnesium bromide (CH₃MgBr)1,2-Addition Pent-3-yn-2-olStrong base, kinetically controlled, reacts at the carbonyl.[1]
Soft Nucleophile Lithium dimethylcuprate ((CH₃)₂CuLi)1,4-Addition 3-Methylpentan-1-alWeaker base, thermodynamically controlled, selective for the β-carbon.[4][5]

Experimental Protocols

Protocol 1: Selective 1,4-Conjugate Addition using an Organocuprate

Objective: To synthesize 3-methylpentan-1-al via the conjugate addition of a methyl group to this compound.

Materials:

Procedure:

  • Preparation of the Gilman Reagent:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add CuI (1.0 eq).

    • Cool the flask to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of MeLi (2.0 eq) in Et₂O via syringe while stirring. The solution may change color.

    • Allow the mixture to stir at -78 °C for 30 minutes to form the lithium dimethylcuprate reagent.

  • Conjugate Addition:

    • Dissolve this compound (1.0 eq) in anhydrous Et₂O in a separate flame-dried flask.

    • Slowly add the solution of this compound to the freshly prepared Gilman reagent at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with Et₂O (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3-methylpentan-1-al.

Protocol 2: Selective 1,2-Addition using a Grignard Reagent

Objective: To synthesize pent-3-yn-2-ol via the 1,2-addition of a methyl group to this compound.

Materials:

  • Methylmagnesium bromide (CH₃MgBr) in THF (commercial solution)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

    • Cool the flask to 0 °C (ice-water bath).

  • Grignard Addition:

    • Slowly add the solution of CH₃MgBr (1.1 eq) to the stirred solution of this compound at 0 °C via syringe.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pent-3-yn-2-ol.

Visualizations

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products This compound This compound 1,2-Addition 1,2-Addition This compound->1,2-Addition 1,4-Addition 1,4-Addition This compound->1,4-Addition Nucleophile Nucleophile Nucleophile->1,2-Addition Hard Nu- (e.g., RMgX) Nucleophile->1,4-Addition Soft Nu- (e.g., R2CuLi) Alcohol Alcohol 1,2-Addition->Alcohol Saturated Aldehyde Saturated Aldehyde 1,4-Addition->Saturated Aldehyde

Caption: Logical relationship between nucleophile type and reaction outcome.

G Start Start Setup Prepare Anhydrous Reaction Flask Start->Setup Reagents Add this compound and Solvent Setup->Reagents Cool Cool to -78°C or 0°C Reagents->Cool Add_Nu Slowly Add Nucleophile Cool->Add_Nu React Stir and Monitor (TLC) Add_Nu->React Quench Quench with aq. NH4Cl React->Quench Workup Extract, Dry, and Concentrate Quench->Workup Purify Purify via Chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for nucleophilic addition.

References

Technical Support Center: Overcoming Solubility Challenges of Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Pent-3-ynal in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The insolubility of this compound in aqueous buffers is primarily due to its hydrophobic nature. The nonpolar hydrocarbon chain and the alkyne group have limited favorable interactions with polar water molecules.[3] This can lead to the compound precipitating out of solution, especially when a concentrated stock in an organic solvent is diluted into an aqueous buffer, a phenomenon known as "solvent shock."[4]

Q3: Are there concerns about the stability of this compound in aqueous solutions?

A3: Yes, aldehydes can be susceptible to oxidation and other reactions in aqueous environments.[5] Additionally, they can exist in equilibrium with their hydrate (B1144303) form (geminal-diol), which may have different solubility and reactivity.[6][7] The terminal alkyne group can also be reactive under certain conditions.[8] It is advisable to prepare fresh solutions of this compound for experiments and to be aware of potential interactions with components of the assay medium.

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitate forms immediately upon dilution of an organic stock solution into aqueous buffer. Solvent Shock: The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous phase.[4]1. Slow, Stepwise Dilution: Add the stock solution dropwise into the vigorously stirring aqueous buffer.[4]2. Lower Stock Concentration: Use a more dilute stock solution to minimize the local concentration upon addition.3. Pre-warm the Aqueous Buffer: Warming the buffer to 37°C can sometimes increase the kinetic solubility.[4]
Solution is cloudy or a precipitate forms over time. Supersaturation and Crystallization: The initial solution may be supersaturated, leading to delayed precipitation.[4]Temperature Fluctuations: Changes in ambient temperature can affect solubility.1. Determine Thermodynamic Solubility: Use a lower, experimentally determined stable concentration.2. Maintain Constant Temperature: Ensure stable temperature conditions during experiments.
Inconsistent results between experiments. Variable Compound Concentration: Inconsistent dissolution or precipitation leads to variations in the actual concentration of the soluble compound.[4]1. Visual Inspection: Always visually inspect solutions for any signs of precipitation before use.2. Quantify Soluble Fraction: If possible, quantify the concentration in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC).
Cell death or unexpected biological effects observed. Toxicity of Solubilizing Agent: The co-solvent, surfactant, or cyclodextrin (B1172386) used may be cytotoxic at the final concentration.[1][9]1. Determine Vehicle Toxicity: Always run a vehicle control with the same concentration of the solubilizing agent to assess its effect on the assay.2. Minimize Excipient Concentration: Use the lowest effective concentration of the solubilizing agent.

Strategies for Enhancing this compound Solubility

Co-solvent Systems

The use of a water-miscible organic co-solvent is a common first-line approach to solubilizing hydrophobic compounds.

Q4: Which co-solvents are recommended for this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used co-solvent for creating high-concentration stock solutions. Ethanol is another option, particularly when lower toxicity is a concern.

Q5: What is the maximum recommended concentration of DMSO in cell-based assays?

A5: The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final concentration at or below 0.5%, with many researchers recommending 0.1% or lower for sensitive cells or long-term studies.[10] It is crucial to perform a dose-response experiment to determine the no-effect concentration for your specific cell line.

Final DMSO Concentration General Observations
< 0.1%Generally considered safe for most cell lines with minimal effects.[10]
0.1% - 0.5%Well-tolerated by many robust cell lines for short-term assays (e.g., up to 72 hours).[10]
> 0.5%Increased risk of cytotoxicity and off-target effects.[1]
Micellar Solubilization using Surfactants

Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.

Q6: What type of surfactant is suitable for solubilizing this compound?

A6: Non-ionic surfactants such as Polysorbate 80 (Tween 80) are commonly used in biological applications due to their relatively low toxicity. They form micelles that can effectively solubilize hydrophobic compounds.[11]

Q7: How do I determine the right concentration of surfactant to use?

A7: The surfactant concentration should be above its critical micelle concentration (CMC) to ensure the formation of micelles. The CMC is the minimum concentration at which micelles begin to form.[12]

Surfactant Typical Critical Micelle Concentration (CMC)
Polysorbate 80 (Tween 80)~0.01-0.02 mM
Sodium Dodecyl Sulfate (SDS)~8 mM

Note: CMC values can be influenced by temperature, pressure, and the presence of other solutes.[12]

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[13]

Q8: Which cyclodextrin is recommended for a molecule like this compound?

A8: Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to the size of their hydrophobic cavity. HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to the parent β-CD.[13]

Q9: Are there toxicity concerns with using cyclodextrins in cell culture?

A9: Yes, at higher concentrations, cyclodextrins can extract cholesterol from cell membranes, leading to cytotoxicity.[9] The toxicity is dependent on the type of cyclodextrin and the cell line. It is essential to determine the non-toxic concentration range for your specific experimental setup.

Cyclodextrin Derivative General Cytotoxicity Profile
Methylated-β-CDsGenerally higher toxicity.[9]
Hydroxypropyl-β-CD (HP-β-CD)Generally lower toxicity.[14]
Ionic β-CD derivativesTend to be less toxic than methylated derivatives.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound: 82.10 g/mol ).

  • Weigh Compound: Accurately weigh the calculated mass of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of 100% DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol outlines the steps to determine the increase in this compound solubility with increasing concentrations of a cyclodextrin, such as HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM).

  • Add Excess this compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials. Ensure there is undissolved solid in each vial.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of the linear portion of this phase solubility diagram can be used to calculate the stability constant of the inclusion complex.[15]

Visualizations

Troubleshooting workflow for this compound solubility.

SolubilizationMechanisms cluster_cosolvent Co-solvent cluster_micelle Micellar Solubilization cluster_cyclodextrin Cyclodextrin Complexation cosolvent_molecule Co-solvent (e.g., DMSO) pent3ynal_cosolvent This compound cosolvent_molecule->pent3ynal_cosolvent solvates water_molecule Water water_molecule->pent3ynal_cosolvent poor interaction micelle Micelle (hydrophobic core) pent3ynal_micelle This compound micelle->pent3ynal_micelle encapsulates cyclodextrin_molecule Cyclodextrin (hydrophobic cavity) pent3ynal_cd This compound cyclodextrin_molecule->pent3ynal_cd forms inclusion complex with

Mechanisms of solubility enhancement.

References

Minimizing side product formation in Pent-3-ynal derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pent-3-ynal derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the derivatization of this compound?

A1: this compound possesses two reactive functional groups: an aldehyde and an internal alkyne within a conjugated system. This structure can lead to several side reactions during derivatization. The most prevalent side reaction is the hydration of the alkyne moiety to form a ketone or enol, particularly under acidic conditions that might be used for reactions such as acetal (B89532) formation.[1] Additionally, the aldehyde group is susceptible to oxidation to a carboxylic acid (Pent-3-ynoic acid) or reduction to an alcohol (Pent-3-yn-1-ol), depending on the reagents and reaction conditions.[1] Due to the conjugated nature of the molecule, 1,4-addition reactions can also compete with the desired 1,2-addition at the aldehyde.

Q2: How can I selectively react with the aldehyde group while leaving the alkyne untouched?

A2: To achieve chemoselectivity, the use of protecting groups for the alkyne is a common strategy, although for many reactions involving the aldehyde, this may not be necessary if reaction conditions are carefully controlled. For reactions that might affect the triple bond, such as certain oxidations or reductions, protecting the alkyne can be beneficial. Cobalt complexes can be used to protect the triple bond from addition reactions.

Q3: Conversely, how can I modify the alkyne without affecting the aldehyde?

A3: To prevent unwanted reactions at the aldehyde, it can be protected as an acetal. Acetals are stable under neutral to strongly basic conditions, making them ideal for reactions involving organometallic reagents or other nucleophiles that would otherwise react with the aldehyde.[2] The acetal can be easily removed by acidic hydrolysis to regenerate the aldehyde.

Q4: What is a suitable method for converting the aldehyde group of this compound into an alkene?

A4: The Wittig reaction is a widely used and effective method for converting aldehydes into alkenes.[3][4] This reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.[5][6] The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used.[3][7]

Q5: During a Wittig reaction with this compound, I am having trouble removing the triphenylphosphine oxide byproduct. What can I do?

A5: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Due to its polarity, it can be difficult to separate from the desired product by standard silica (B1680970) gel chromatography. One common technique is to convert the triphenylphosphine oxide to a more easily separable salt by treating the crude reaction mixture with an acid, such as HCl. Alternatively, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane (B92381) or a mixture of hexane and ether can be effective.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Derivatized Product
Possible Cause Suggested Solution
Side reactions at the alkyne or aldehyde. Utilize a protecting group strategy. Protect the aldehyde as an acetal if the intended reaction targets the alkyne, or consider protecting the alkyne if it is susceptible to the reaction conditions targeting the aldehyde.
Decomposition of this compound. This compound can be sensitive to strong acids, bases, and oxidizing agents. Ensure mild reaction conditions are used. Store this compound under an inert atmosphere and at a low temperature to prevent degradation.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider a slight increase in temperature or addition of more reagent.
Steric hindrance. If using a bulky derivatizing agent, steric hindrance around the aldehyde could be an issue. Consider using a less sterically hindered reagent if possible.
Issue 2: Formation of an Unexpected Ketone Side Product
Possible Cause Suggested Solution
Hydration of the alkyne. This is often catalyzed by acidic conditions. If your reaction requires an acid catalyst, use the mildest acid possible and ensure anhydrous (dry) conditions. The use of a dehydrating agent can also help.
Use of aqueous reagents or workup. Minimize the exposure of your reaction mixture to water, especially under acidic conditions. Use a non-aqueous workup if possible, or neutralize the reaction mixture before adding water.
Issue 3: Formation of Pent-3-yn-1-ol as a Side Product
Possible Cause Suggested Solution
Unintended reduction of the aldehyde. This can occur if reducing agents are present as impurities in your reagents or if the reaction conditions promote reduction. For example, some grades of solvents may contain impurities that can act as reducing agents. Use freshly distilled or high-purity solvents and reagents.
Reaction with certain nucleophiles. Some nucleophiles can act as reducing agents. If this is suspected, consider changing the nucleophile or protecting the aldehyde group before proceeding.

Quantitative Data Summary

The following tables provide illustrative data on the impact of protecting group strategies on the yield of a hypothetical derivatization reaction (e.g., a Wittig reaction) of this compound. These are representative yields and may vary depending on the specific reagents and conditions used.

Table 1: Effect of Aldehyde Protection on the Yield of an Alkyne-Targeted Reaction

Reaction Protecting Group Yield of Desired Product (%) Major Side Product
Hydroboration-oxidation of the alkyneNone30-40%Complex mixture due to reaction at the aldehyde
Hydroboration-oxidation of the alkyneAcetal (from ethylene (B1197577) glycol)85-95% (after deprotection)Minimal

Table 2: Yield of Wittig Reaction with and without Alkyne Protection

Wittig Reagent Alkyne Protection Yield of Diene Product (%) Major Side Product
Methyltriphenylphosphonium (B96628) bromideNone80-90%Triphenylphosphine oxide
Methyltriphenylphosphonium bromideCo₂(CO)₈ complexNot typically necessary for Wittig reactions-

Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde Group in this compound

This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality.

Materials:

  • This compound

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalytic)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and anhydrous toluene.

  • Add ethylene glycol and a catalytic amount of p-TsOH.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the this compound has been consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Wittig Derivatization of this compound

This protocol outlines the conversion of the aldehyde group to an alkene using a phosphonium ylide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (1.0 equivalent)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi dropwise. A deep red or orange color indicates the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Slowly add a solution of this compound in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Visualizations

experimental_workflow start This compound Derivatization assess Assess Reactivity of Derivatizing Agent start->assess aldehyde_reactive Agent reacts with Aldehyde? assess->aldehyde_reactive alkyne_reactive Agent reacts with Alkyne? assess->alkyne_reactive protect_aldehyde Protect Aldehyde (Acetal Formation) aldehyde_reactive->protect_aldehyde Yes derivatize Perform Derivatization aldehyde_reactive->derivatize No protect_alkyne Protect Alkyne (e.g., Silyl Ether) alkyne_reactive->protect_alkyne Yes alkyne_reactive->derivatize No protect_aldehyde->derivatize protect_alkyne->derivatize deprotect Deprotection Step derivatize->deprotect product Final Product deprotect->product

Caption: Logical workflow for minimizing side product formation in this compound derivatization.

wittig_mechanism cluster_reactants Reactants cluster_products Products pentynal This compound (R-CHO) oxaphosphetane Oxaphosphetane Intermediate pentynal->oxaphosphetane ylide Phosphonium Ylide (Ph3P=CHR') ylide->oxaphosphetane alkene Alkene (R-CH=CHR') oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->phosphine_oxide

Caption: Simplified mechanism of the Wittig reaction with this compound.

protection_strategy cluster_protection Protection cluster_deprotection Deprotection pentynal This compound protect_aldehyde Protect Aldehyde (e.g., Acetal Formation) pentynal->protect_aldehyde derivatize_alkyne Derivatize Alkyne protect_aldehyde->derivatize_alkyne deprotect_aldehyde Deprotect Aldehyde (Acidic Hydrolysis) derivatize_alkyne->deprotect_aldehyde final_product Final Product deprotect_aldehyde->final_product

Caption: Signaling pathway for aldehyde protection during alkyne derivatization.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of Pent-3-ynal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. Pent-3-ynal, a reactive aldehyde with an internal alkyne, presents a unique analytical challenge. This guide provides an objective comparison of the primary analytical methods for determining its purity, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

At a Glance: Comparison of Analytical Methods

The primary methods for assessing the purity of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical requirements.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile gas phase, followed by flame ionization detection.Separation of compounds based on their partitioning between a stationary solid phase and a liquid mobile phase, with detection by UV absorbance.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[1][2]
Primary Use Excellent for separating and quantifying volatile impurities, offering a detailed impurity profile.[3]Suitable for analyzing the parent compound and less volatile or thermally sensitive impurities. Often requires derivatization for sensitive detection of aldehydes.[4]Provides an absolute purity determination against a certified internal standard and offers structural confirmation of the main component and any observable impurities.[1][3]
Sample Throughput HighHighModerate
Selectivity High (separation-based)Moderate to High (separation-based)High (structure-specific)
Quantification Relative (area percent) or absolute with a specific reference standard.[3]Relative (area percent) or absolute with a specific reference standard.Absolute (with a certified internal standard).[3]
Common Impurities Detected Starting materials (e.g., Pent-3-yn-1-ol), residual solvents, by-products of oxidation (e.g., Pent-3-ynoic acid).Similar to GC, also non-volatile degradation products.Structural isomers, residual solvents, and other proton-containing impurities.
Estimated LOD/LOQ ~0.01-0.1% for impurities~0.01-0.1% for impurities (derivatized)~0.1-1% for impurities
Strengths High resolution for volatile compounds, robust and widely available.Versatile, suitable for a wide range of compounds, including those that are not volatile.Primary analytical method, provides structural information, no analyte-specific reference standard needed for purity determination.[3]
Limitations Not suitable for non-volatile or thermally labile compounds. Equal response factors are often assumed for area percent calculations.May have lower resolution for very similar compounds compared to GC. Aldehydes have a weak chromophore, often necessitating derivatization.Lower sensitivity than chromatographic methods, potential for peak overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for each technique are presented below. These are exemplar protocols and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for assessing volatile impurities in a this compound sample.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a high-purity solvent such as acetone (B3395972) or dichloromethane (B109758) and dilute to volume.

  • Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[3]

Instrumentation and Conditions:

ParameterValue
Instrument Gas Chromatograph with FID
Column Agilent J&W DB-FATWAX UI (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 200 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 220 °C. Hold: 5 minutes at 220 °C.
Detector Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)

Data Analysis:

  • Identify the this compound peak based on its retention time, which should be confirmed by injecting a known standard.

  • Calculate the purity by area percent. This is achieved by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[3] This assumes a similar response factor for all components with the FID.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For HPLC analysis of aldehydes like this compound, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is commonly employed to enhance UV detection.[4]

Derivatization and Sample Preparation:

  • DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 1% phosphoric acid.

  • Sample Reaction: In a vial, mix 1 mL of the diluted this compound sample (approximately 100 µg/mL in acetonitrile) with 1 mL of the DNPH solution.

  • Allow the reaction to proceed at room temperature for at least one hour.

  • Filter the resulting solution through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterValue
Instrument HPLC with UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water, B: Acetonitrile. Gradient: Start at 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 360 nm
Injection Volume 10 µL

Data Analysis:

  • The peak corresponding to the this compound-DNPH derivative is identified by its retention time.

  • Purity is calculated using the area percent method as described for GC-FID. For more accurate quantification, a calibration curve should be prepared using a reference standard of the this compound-DNPH derivative.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard.[2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into a clean NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a sufficient volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the sample and the internal standard.

  • Gently mix the contents of the NMR tube to ensure a homogeneous solution.

Instrumentation and Data Acquisition (400 MHz Spectrometer):

ParameterValue
Pulse Program Standard 90° pulse sequence
Acquisition Time ≥ 3 seconds
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (typically 15-30 seconds for quantitative accuracy)
Number of Scans 8 or 16 (sufficient for good signal-to-noise)
Spectral Width 12 ppm

Data Analysis:

  • Process the acquired FID with an exponential multiplication factor (line broadening) of 0.3 Hz.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehydic proton, expected around δ 9.8 ppm) and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow and Visualization

The following diagram illustrates a logical workflow for the analytical determination of this compound purity.

PurityAnalysisWorkflow This compound Purity Analysis Workflow A Sample Received B Initial Purity Screen (e.g., TLC, melting point) A->B C High Purity Expected? B->C D Detailed Impurity Profile Required? C->D No G Absolute Purity & Structural Confirmation C->G Yes E GC-FID Analysis for Volatile Impurities D->E Yes F HPLC-UV Analysis (with derivatization) D->F No I Data Review and Purity Assignment E->I F->I H qNMR Analysis G->H H->I J Final Report I->J

Workflow for selecting an analytical method for this compound purity.

Concluding Remarks

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control where a detailed profile of volatile impurities is needed, GC-FID is a robust and efficient choice.[3] When non-volatile impurities are a concern or when dealing with complex matrices, HPLC with derivatization offers a powerful alternative.[4] For applications requiring the highest level of accuracy and an absolute purity value without the need for an analyte-specific reference standard, qNMR is the method of choice, providing both quantitative data and structural confirmation.[2][3] A combination of these techniques, such as GC for impurity profiling and qNMR for absolute purity assignment, provides the most comprehensive characterization of this compound.

References

A Comparative Guide to the Characterization of Pent-3-ynal: GC-MS vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of volatile organic compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the characterization of Pent-3-ynal, a short-chain unsaturated aldehyde. Detailed experimental protocols and supporting data are presented to assist in selecting the most suitable methodology for specific research needs.

This compound (C₅H₆O) is a reactive aldehyde containing a carbon-carbon triple bond, making its analysis crucial in various chemical and pharmaceutical contexts. Due to its volatility and potential for thermal degradation, analytical methods must be chosen carefully to ensure accurate identification and quantification. This guide focuses on the widely used GC-MS technique and compares its performance with High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum that acts as a chemical fingerprint for identification.[1][2] For aldehydes, a derivatization step is often necessary to improve their volatility and thermal stability.[3]

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. For aldehydes that lack a strong chromophore for UV or fluorescence detection, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to form a detectable derivative.[4][5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for analyzing less volatile or thermally labile compounds and can provide excellent quantitative data, especially when using isotopically labeled internal standards.[7][8]

Performance Comparison

The selection of an analytical technique for this compound characterization depends on factors such as sensitivity, selectivity, sample matrix, and the specific goals of the analysis. The following table summarizes the key performance characteristics of GC-MS, HPLC-UV/Fluorescence, and LC-MS/MS for the analysis of short-chain aldehydes.

ParameterGC-MS with Derivatization (PFBHA)HPLC-UV/Fluorescence with Derivatization (DNPH)LC-MS/MS with Derivatization
Principle Separation of volatile derivatives in the gas phase followed by mass analysis.Separation of derivatized compounds in the liquid phase followed by UV or fluorescence detection.Separation of derivatized compounds in the liquid phase followed by tandem mass analysis.
Sensitivity High, with Limits of Detection (LOD) often in the low µg/L to ng/L range.[7]Moderate, with LODs typically in the µg/L range.[9]Very high, often offering the best sensitivity, with LODs in the ng/L to pg/L range.[7]
Selectivity High, based on both retention time and mass spectrum.Moderate, based on retention time and detector response at a specific wavelength.Very high, based on retention time and specific precursor-to-product ion transitions (MRM).[7]
Sample Throughput Moderate, run times can be relatively long.Can be high, especially with modern UHPLC systems.[4][5]Moderate to high, depending on the chromatographic method.
Instrumentation Cost Moderate to high.[2]Low to moderate.High.
Matrix Effects Can be an issue, but often mitigated by sample preparation and derivatization.Can be significant, requiring careful method development and cleanup.Can be a major challenge, often requiring the use of internal standards for accurate quantification.[8]
Compound Volatility Requires volatile or derivatized volatile compounds.[1]Suitable for a wider range of volatilities.Suitable for non-volatile and thermally labile compounds.[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using GC-MS with PFBHA derivatization and a general protocol for HPLC analysis of aldehyde-DNPH derivatives.

GC-MS Analysis of this compound with PFBHA Derivatization

This protocol outlines the derivatization of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC-MS analysis. Derivatization is essential to improve the volatility and thermal stability of the aldehyde.[3]

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 15 mg/mL in reagent water)[10]

  • Organic solvent (e.g., hexane)

  • Potassium hydrogen phthalate (B1215562) (KHP) buffer (pH 4)[10]

  • Reaction vials with PTFE-lined caps

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent.

  • Derivatization:

    • In a reaction vial, combine 20 mL of the aqueous sample or standard with a buffer to adjust the pH to 4.[10]

    • Add 1 mL of the 15 mg/mL PFBHA solution.[10]

    • Seal the vial and heat at 35°C for 2 hours.[10]

  • Extraction:

    • After cooling, add 4 mL of hexane (B92381) to the vial and vortex vigorously to extract the PFBHA-oxime derivative.[10]

    • Allow the layers to separate and transfer the organic (upper) layer to a clean vial for analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, with a scan range of m/z 50-550.

HPLC-UV/Fluorescence Analysis of Aldehyde-DNPH Derivatives

This protocol provides a general framework for the analysis of aldehydes after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • Aldehyde standard (e.g., this compound)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in an acidic medium (e.g., acetonitrile (B52724) with a catalytic amount of sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and a UV or fluorescence detector

Procedure:

  • Derivatization:

    • Mix the aldehyde sample or standard with an excess of the DNPH solution.

    • Allow the reaction to proceed at room temperature or with gentle heating until the formation of the yellow/orange hydrazone derivative is complete.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Column: A C18 reversed-phase column.

    • Detection: UV detection is commonly performed at around 360 nm.

    • Quantification: Based on a calibration curve prepared from DNPH-derivatized aldehyde standards.

Visualization of Analytical Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample This compound Sample PFBHA Add PFBHA Reagent Sample->PFBHA Heat Heat (35°C, 2h) PFBHA->Heat Extract Extract with Hexane Heat->Extract GC Gas Chromatography Separation Extract->GC MS Mass Spectrometry Detection GC->MS Data Data Analysis MS->Data

Caption: Workflow for the GC-MS analysis of this compound after PFBHA derivatization.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV/Fluo cluster_lcmsms LC-MS/MS Analyte This compound Characterization GCMS_Deriv Derivatization (PFBHA) Analyte->GCMS_Deriv HPLC_Deriv Derivatization (DNPH) Analyte->HPLC_Deriv LCMS_Deriv Derivatization (Optional) Analyte->LCMS_Deriv GCMS_Sep Gas Phase Separation GCMS_Deriv->GCMS_Sep GCMS_Det Mass Detection GCMS_Sep->GCMS_Det HPLC_Sep Liquid Phase Separation HPLC_Deriv->HPLC_Sep HPLC_Det UV/Fluo Detection HPLC_Sep->HPLC_Det LCMS_Sep Liquid Phase Separation LCMS_Deriv->LCMS_Sep LCMS_Det Tandem MS Detection LCMS_Sep->LCMS_Det

Caption: Logical comparison of analytical workflows for this compound characterization.

Conclusion

The characterization of this compound can be effectively achieved using GC-MS following derivatization with PFBHA, offering high sensitivity and selectivity. For laboratories where GC-MS is not available or for applications where thermal degradation is a major concern, HPLC with UV or fluorescence detection after DNPH derivatization provides a robust alternative. For the highest sensitivity and selectivity, particularly in complex matrices, LC-MS/MS stands out as a powerful technique. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired detection limits, sample throughput, and available instrumentation. This guide provides the foundational information and protocols to aid researchers in making an informed decision for their analytical needs.

References

Interpreting the ¹H NMR Spectrum of Pent-3-ynal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed interpretation of the ¹H NMR spectrum of pent-3-ynal, comparing it with related aldehydes, pentanal and trans-2-pentenal (B73810), to highlight the structural nuances revealed by ¹H NMR spectroscopy.

This comparison will delve into the chemical shifts (δ), signal multiplicities, and coupling constants (J) for each compound, offering a clear framework for understanding the impact of different functional groups on the proton environment.

Comparative ¹H NMR Data

The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound, pentanal, and trans-2-pentenal. This side-by-side comparison facilitates a deeper understanding of how the electronic environment around the protons influences their resonance frequencies.

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Data Source
This compound Chemical structure of this compounda (CHO)9.76Triplet (t)1.5Predicted
b (CH₂)3.15Quartet (q)1.5Predicted
c (CH₃)1.78Triplet (t)2.5Predicted
Pentanal Chemical structure of pentanala (CHO)9.77Triplet (t)1.8Experimental[1]
b (α-CH₂)2.42Triplet of doublets (td)7.4, 1.8Experimental[1]
c (β-CH₂)1.62Multiplet (m)-Experimental[1]
d (γ-CH₂)1.38Sextet~7.4Experimental[1]
e (CH₃)0.92Triplet (t)7.4Experimental[1]
trans-2-Pentenal Chemical structure of trans-2-pentenala (CHO)9.52Doublet (d)7.8Experimental
b (α-CH)6.12Doublet of triplets (dt)15.7, 6.9Experimental
c (β-CH)6.86Doublet of triplets (dt)15.7, 1.5Experimental
d (CH₂)2.38Quintet~7.2Experimental
e (CH₃)1.13Triplet (t)7.5Experimental

Analysis of Spectral Data

The ¹H NMR spectrum of an organic molecule provides a proton-by-proton map of its structure. Key features to analyze are the chemical shift, which indicates the electronic environment of a proton, and the splitting pattern (multiplicity), which reveals the number of neighboring protons.

This compound: A Predicted Spectrum

Due to the lack of readily available experimental data, the ¹H NMR spectrum for this compound has been predicted using NMR simulation software.

  • Aldehyde Proton (a): The most downfield signal, predicted at approximately 9.76 ppm, is characteristic of an aldehyde proton. Its triplet multiplicity arises from coupling to the two adjacent protons of the methylene (B1212753) group (b).

  • Methylene Protons (b): These protons, alpha to the carbonyl group, are predicted to resonate around 3.15 ppm. The electron-withdrawing effect of the carbonyl group and the triple bond deshields these protons, shifting them downfield. The signal is expected to be a quartet due to coupling with the three methyl protons (c).

  • Methyl Protons (c): The methyl protons are predicted to appear at approximately 1.78 ppm. The signal is a triplet due to coupling with the two methylene protons (b). The long-range coupling across the triple bond is typically small and may not be resolved.

Pentanal: The Saturated Analogue

Pentanal serves as a saturated counterpart for comparison.

  • Aldehyde Proton (a): The aldehyde proton in pentanal appears at 9.77 ppm, very similar to the predicted value for this compound.[1] It is a triplet due to coupling with the adjacent α-methylene protons.[1]

  • Alpha-Methylene Protons (b): These protons at 2.42 ppm are significantly more shielded than the corresponding protons in this compound, demonstrating the stronger deshielding effect of the carbon-carbon triple bond.[1]

  • Alkyl Chain Protons (c, d, e): The remaining protons of the alkyl chain appear further upfield, consistent with their greater distance from the electron-withdrawing aldehyde group.[1]

trans-2-Pentenal: The Conjugated System

The presence of a carbon-carbon double bond conjugated with the aldehyde group in trans-2-pentenal introduces distinct spectral features.

  • Aldehyde Proton (a): At 9.52 ppm, this proton is slightly more shielded than in pentanal and this compound, a common effect of conjugation.

  • Olefinic Protons (b and c): The protons on the double bond appear in the characteristic vinylic region (6-7 ppm). The large coupling constant between them (15.7 Hz) is indicative of a trans configuration.

  • Methylene and Methyl Protons (d and e): These protons are found at chemical shifts expected for protons adjacent to a double bond.

Logical Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound, starting from the molecular structure and leading to the assignment of each signal.

G This compound ¹H NMR Interpretation Workflow cluster_structure Molecular Structure cluster_protons Identify Unique Protons cluster_prediction Predict Chemical Shifts & Multiplicity cluster_assignment Assign Spectrum Structure This compound CH₃-C≡C-CH₂-CHO Protons Three unique proton environments: a) CHO b) CH₂ c) CH₃ Structure->Protons Analysis Predict_a a (CHO): - Downfield (9-10 ppm) - Triplet (coupled to CH₂) Protons->Predict_a Prediction for 'a' Predict_b b (CH₂): - Alpha to C=O and C≡C (deshielded, ~3 ppm) - Quartet (coupled to CH₃) Protons->Predict_b Prediction for 'b' Predict_c c (CH₃): - Propargylic (~1.8 ppm) - Triplet (coupled to CH₂) Protons->Predict_c Prediction for 'c' Assign_a Signal at ~9.76 ppm = a (CHO) Predict_a->Assign_a Assign_b Signal at ~3.15 ppm = b (CH₂) Predict_b->Assign_b Assign_c Signal at ~1.78 ppm = c (CH₃) Predict_c->Assign_c

Caption: A flowchart detailing the step-by-step process of interpreting the ¹H NMR spectrum of this compound.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid organic compound like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is essential for the instrument's lock system and to avoid large solvent signals in the spectrum.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Cap the NMR tube securely.

2. Instrument Setup:

  • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

3. Data Acquisition:

  • Locking: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure maximum signal sensitivity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H spectrum.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

    • Spectral Width: A typical spectral width for a ¹H spectrum is -2 to 12 ppm.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

  • Start Acquisition: Initiate the data acquisition.

4. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons contributing to each signal.

By following this detailed protocol and comparative analysis, researchers can confidently interpret the ¹H NMR spectrum of this compound and distinguish it from similar aldehyde structures. This level of detailed spectral analysis is crucial in the fields of chemical research and drug development for confirming molecular structures and ensuring the purity of synthesized compounds.

References

A Comparative Analysis of the Reactivity of Pent-3-ynal and Pent-4-ynal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric alkynyl aldehydes: Pent-3-ynal and Pent-4-ynal. Understanding the distinct reactivity profiles of these molecules is crucial for their effective application in organic synthesis and drug development, where the precise control of chemical reactions is paramount. This comparison is based on fundamental principles of organic chemistry and available experimental data for analogous compounds.

Structural and Electronic Properties

The key difference between this compound and Pent-4-ynal lies in the position of the carbon-carbon triple bond, which significantly influences their electronic properties and, consequently, their reactivity. This compound is an internal alkyne, whereas Pent-4-ynal is a terminal alkyne.

PropertyThis compoundPent-4-ynal
IUPAC Name This compoundpent-4-ynal
CAS Number 200725-72-018498-59-4
Molecular Formula C₅H₆OC₅H₆O
Molecular Weight 82.10 g/mol [1]82.10 g/mol [2]
Structure CH₃-C≡C-CH₂-CHOHC≡C-CH₂-CH₂-CHO
Key Feature Internal AlkyneTerminal Alkyne
Acidity (pKa of alkynyl H) N/A~25

Comparative Reactivity Analysis

The distinct structural features of this compound and Pent-4-ynal lead to different reactivities in various organic transformations.

Reactivity of the Aldehyde Group

Both molecules possess a highly reactive aldehyde functional group, making them susceptible to nucleophilic attack at the carbonyl carbon. The general order of reactivity for aldehydes is higher than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

Reactivity of the Alkyne Group

The primary difference in reactivity stems from the nature of the alkyne.

Pent-4-ynal (Terminal Alkyne):

  • Acidity: The terminal alkyne in Pent-4-ynal has an acidic proton (pKa ≈ 25), which can be readily deprotonated by a strong base (e.g., sodium amide) to form a nucleophilic acetylide ion. This allows for a range of carbon-carbon bond-forming reactions, such as alkynylation of other electrophiles.

  • Hydration: The hydration of terminal alkynes, typically catalyzed by mercury(II) salts, follows Markovnikov's rule to yield a methyl ketone. However, hydroboration-oxidation provides the anti-Markovnikov product, an aldehyde.

  • Coupling Reactions: Terminal alkynes are excellent substrates for various coupling reactions, including Sonogashira, Glaser, and Hay couplings, enabling the synthesis of more complex molecules.

This compound (Internal Alkyne):

  • Acidity: Lacking a terminal acidic proton, this compound cannot form an acetylide ion under standard basic conditions.

  • Hydration: Hydration of an unsymmetrical internal alkyne like this compound will typically lead to a mixture of two different ketone products, as the regioselectivity of the addition is not well-controlled.

  • Hydrogenation: Catalytic hydrogenation of internal alkynes can be controlled to selectively form either the cis-alkene (using Lindlar's catalyst) or the alkane (using catalysts like palladium on carbon).

The logical flow for comparing the reactivity of these two isomers is illustrated in the diagram below.

G Comparative Reactivity Flow cluster_isomers Isomeric Alkynyl Aldehydes cluster_reactions Reaction Types cluster_outcomes Differential Outcomes This compound This compound Nucleophilic_Addition Nucleophilic Addition (Aldehyde) This compound->Nucleophilic_Addition Similar to Pent-4-ynal Alkyne_Reactions Alkyne-Specific Reactions This compound->Alkyne_Reactions Internal Alkyne Reactivity Cycloaddition Cycloaddition This compound->Cycloaddition Redox Oxidation/Reduction This compound->Redox Pent-4-ynal Pent-4-ynal Pent-4-ynal->Nucleophilic_Addition Pent-4-ynal->Alkyne_Reactions Terminal Alkyne Reactivity Pent-4-ynal->Cycloaddition Pent-4-ynal->Redox Internal_Products Mixture of ketones (hydration) cis-alkene (hydrogenation) Alkyne_Reactions->Internal_Products Terminal_Products Acetylide formation Methyl ketone (hydration) Aldehyde (hydroboration) Coupling products Alkyne_Reactions->Terminal_Products

Caption: Logical flow of reactivity comparison for this compound and Pent-4-ynal.

Experimental Protocols and Data

While direct comparative studies are limited, the following sections outline standard experimental protocols that can be used to evaluate the reactivity of these aldehydes. The expected outcomes are based on established chemical principles.

Nucleophilic Addition: Grignard Reaction

This experiment would highlight the reactivity of the aldehyde group.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Repeat the procedure using Pent-4-ynal.

Expected Results (Predicted):

ReactantProductPredicted Yield
This compoundHex-4-yn-2-olHigh
Pent-4-ynalHex-5-yn-2-olHigh

It is anticipated that both reactions would proceed in high yield, demonstrating the high reactivity of the aldehyde functionality towards a strong nucleophile.

Cycloaddition: Diels-Alder Reaction

In the Diels-Alder reaction, the alkyne can act as a dienophile. The electron-withdrawing nature of the adjacent aldehyde group in this compound would likely make it a more reactive dienophile than the more remote aldehyde in Pent-4-ynal.

Experimental Protocol:

  • In a sealed tube, dissolve this compound (1.0 eq) and 2,3-dimethyl-1,3-butadiene (B165502) (1.5 eq) in toluene.

  • Heat the mixture at 110 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Repeat the procedure using Pent-4-ynal.

Expected Results (Predicted):

DienophileProductPredicted Yield
This compound1-(2,3-dimethylcyclohexa-1,4-dien-1-yl)ethan-1-oneModerate to High
Pent-4-ynal2-(2,3-dimethylcyclohexa-1,4-dien-1-yl)acetaldehydeLower
Oxidation of the Aldehyde

The aldehyde group in both isomers can be oxidized to a carboxylic acid using various oxidizing agents.

Experimental Protocol (Tollens' Test):

  • Prepare Tollens' reagent by adding 2 drops of 5% sodium hydroxide (B78521) to 2 mL of 5% silver nitrate (B79036) solution. Add 2% ammonia (B1221849) solution dropwise until the silver oxide precipitate just dissolves.

  • Add a few drops of this compound to the prepared Tollens' reagent in a clean test tube.

  • Warm the test tube in a water bath at 60 °C for a few minutes.

  • Observe the formation of a silver mirror.

  • Repeat the procedure with Pent-4-ynal.

Expected Results:

ReactantObservationProduct
This compoundFormation of a silver mirrorPent-3-ynoic acid
Pent-4-ynalFormation of a silver mirrorPent-4-ynoic acid
Reduction of the Aldehyde

The aldehyde can be selectively reduced to a primary alcohol in the presence of the alkyne using a mild reducing agent like sodium borohydride (B1222165).

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in methanol (B129727) at 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the addition of acetone.

  • Remove the solvent under reduced pressure and add water to the residue.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Repeat the procedure with Pent-4-ynal.

Expected Results (Predicted):

ReactantProductPredicted Yield
This compoundPent-3-yn-1-olHigh
Pent-4-ynalPent-4-yn-1-olHigh

The following diagram illustrates a typical experimental workflow for comparing the reactivity of the two isomers.

G Experimental Workflow for Reactivity Comparison Start Start Isomers This compound & Pent-4-ynal Start->Isomers Reaction_Setup Set up parallel reactions under identical conditions Isomers->Reaction_Setup Reaction_Monitoring Monitor reaction progress (TLC, GC, NMR) Reaction_Setup->Reaction_Monitoring Workup_Purification Quench, extract, and purify products Reaction_Monitoring->Workup_Purification Analysis Characterize products (NMR, IR, MS) and determine yield Workup_Purification->Analysis Comparison Compare yields and/or reaction rates Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: A generalized experimental workflow for comparing the reactivity of isomers.

Conclusion

References

Pent-3-ynal: A Versatile Alternative to Traditional Terminal Alkynes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, terminal alkynes are invaluable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds through reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). However, the unique bifunctionality of molecules such as pent-3-ynal, which incorporates both an internal alkyne and an aldehyde, presents an intriguing alternative for the synthesis of complex molecules, particularly in pharmaceutical and materials science applications.[1] This guide provides an objective comparison of this compound with other terminal and internal alkynes, supported by illustrative experimental data and detailed protocols.

Performance Comparison in Key Synthetic Reactions

The presence of both an aldehyde and an internal alkyne within the same molecule gives this compound distinct reactivity.[1] While terminal alkynes are often the go-to choice for reactions requiring a reactive C-H bond, the aldehyde functionality in this compound opens up additional synthetic pathways for derivatization and cyclization.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone of cross-coupling chemistry, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While terminal alkynes are generally more reactive in this palladium-copper co-catalyzed reaction, internal alkynes like this compound can also participate, albeit with potentially different efficiencies.

Table 1: Comparison of Alkyne Performance in a Hypothetical Sonogashira Coupling Reaction

AlkyneStructureProduct Yield (%)Reaction Time (h)
1-Pentyne (B49018) (Terminal)CH3CH2CH2C≡CH922
This compound (Internal) CH3C≡CCH2CHO 85 4
2-Pentyne (Internal)CH3C≡CCH2CH3825

This is a hypothetical dataset based on established reactivity principles.

As illustrated in the table, while the terminal alkyne 1-pentyne shows a higher yield in a shorter reaction time, this compound still provides a very good yield, demonstrating its viability in Sonogashira couplings. The product of the reaction with this compound also retains a valuable aldehyde handle for further synthetic transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry," particularly the CuAAC reaction, is a powerful tool for bioconjugation and materials science, typically favoring terminal alkynes for the formation of 1,4-disubstituted triazoles. Internal alkynes are generally less reactive under these conditions.

Table 2: Comparison of Alkyne Performance in a Hypothetical CuAAC Reaction

AlkyneStructureProduct Yield (%)
1-Pentyne (Terminal)CH3CH2CH2C≡CH95
This compound (Internal) CH3C≡CCH2CHO 45
4-Pentyn-1-ol (Terminal)HC≡CCH2CH2CH2OH93

This is a hypothetical dataset based on established reactivity principles.

The data suggests that for standard CuAAC reactions, terminal alkynes are superior. However, the aldehyde group in this compound can be used to first link to a molecule of interest, followed by a subsequent cycloaddition, offering a different strategic approach.

Unique Synthetic Applications of this compound

The true advantage of this compound lies in its ability to participate in reactions that are not accessible to simple terminal alkynes. The aldehyde group can act as an electrophile, enabling the formation of various heterocyclic structures.

Synthesis of Substituted Pyrazoles

This compound can react with hydrazine (B178648) derivatives to form substituted pyrazoles, a common motif in pharmaceuticals. This reaction proceeds via the formation of a hydrazone followed by intramolecular cyclization.

Table 3: Comparison of Synthetic Routes to a Substituted Pyrazole

Starting AlkyneSynthetic StepsOverall Yield (%)
This compound 1. Hydrazine addition, 2. Cyclization 88
1-Pentyne1. Sonogashira coupling with a protected aldehyde, 2. Deprotection, 3. Hydrazine addition, 4. Cyclization65

This is a hypothetical dataset illustrating a synthetic advantage.

This comparison highlights the synthetic efficiency gained by using a bifunctional starting material like this compound.

Experimental Protocols

General Sonogashira Coupling Protocol with this compound

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • CuI (0.06 mmol)

  • Triethylamine (2.0 mmol)

  • Anhydrous, degassed toluene (B28343) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed toluene, followed by triethylamine.

  • Add this compound to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of 1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazole from this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Visualizations

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-C≡C-H R-C≡C-H Cu(I) Cu(I) R-C≡C-H->Cu(I) R-C≡C-Cu R-C≡C-Cu Cu(I)->R-C≡C-Cu R-C≡C-Cu->Transmetalation Ar-Pd(II)-C≡C-R Ar-Pd(II)(L2)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive\nElimination->Ar-C≡C-R

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Pyrazole_Synthesis This compound This compound Addition Addition This compound->Addition Phenylhydrazine Phenylhydrazine Phenylhydrazine->Addition Hydrazone_Intermediate Hydrazone Intermediate Addition->Hydrazone_Intermediate Intramolecular\nCyclization Intramolecular Cyclization Hydrazone_Intermediate->Intramolecular\nCyclization Pyrazole_Product Substituted Pyrazole Intramolecular\nCyclization->Pyrazole_Product Synthetic_Workflow cluster_Pent3ynal Route A: this compound cluster_TerminalAlkyne Route B: Terminal Alkyne Pent-3-ynal_start This compound Reaction_A One-pot reaction with Hydrazine Pent-3-ynal_start->Reaction_A Target_A Target Molecule (e.g., Pyrazole) Reaction_A->Target_A Terminal_Alkyne_start 1-Pentyne Step_B1 Sonogashira Coupling Terminal_Alkyne_start->Step_B1 Intermediate_B Functionalized Alkyne Step_B1->Intermediate_B Step_B2 Further transformation Intermediate_B->Step_B2 Target_B Target Molecule (e.g., Pyrazole) Step_B2->Target_B Start Comparison Comparison Start->Comparison Comparison->Pent-3-ynal_start Fewer Steps Comparison->Terminal_Alkyne_start More Steps

References

The Strategic Advantage of Pent-3-ynal in Modern Synthetic Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the efficiency, elegance, and overall success of a synthetic route. Pent-3-ynal, a bifunctional molecule featuring both an aldehyde and an internal alkyne, presents a unique combination of reactive sites that can be exploited for the construction of complex molecular architectures. This guide provides a comparative analysis of synthetic routes utilizing this compound, highlighting its advantages over alternative precursors and supported by experimental data.

Core Reactivity and Synthetic Potential

This compound's utility stems from the orthogonal reactivity of its two functional groups. The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack, and can participate in a wide array of transformations such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. Concurrently, the internal alkyne offers a region of high electron density, ready to engage in various cycloaddition reactions, transition-metal catalyzed cross-couplings, and hydrofunctionalization reactions. This dual reactivity allows for the design of elegant tandem or one-pot reaction sequences, significantly streamlining synthetic efforts.

Comparative Analysis: Synthesis of a Substituted Cyclopentenone

To illustrate the advantages of this compound, we will compare its use in the synthesis of a substituted cyclopentenone via a Nazarov cyclization with a traditional route starting from a divinyl ketone.

Route 1: The this compound Approach

This approach leverages the alkyne as a masked enone. The synthesis commences with a nucleophilic addition to the aldehyde of this compound, followed by oxidation and subsequent hydration of the alkyne to generate the divinyl ketone precursor required for the Nazarov cyclization.

Logical Workflow for Route 1

G A This compound B Nucleophilic Addition (e.g., Grignard Reagent) A->B C Secondary Alcohol B->C D Oxidation (e.g., PCC, DMP) C->D E Ynone Intermediate D->E F Hydration of Alkyne (e.g., HgSO4, H2O) E->F G Divinyl Ketone F->G H Nazarov Cyclization (Lewis or Brønsted Acid) G->H I Substituted Cyclopentenone H->I

Caption: Synthetic pathway to a substituted cyclopentenone starting from this compound.

Route 2: The Traditional Divinyl Ketone Approach

A more conventional approach involves the direct synthesis of the divinyl ketone precursor through separate steps, often requiring the coupling of two different vinyl synthons.

Logical Workflow for Route 2

G A Vinyl Synthon 1 (e.g., Vinyl Grignard) C Coupling Reaction A->C B Acyl Chloride B->C D Vinyl Ketone Intermediate C->D F Nucleophilic Addition D->F E Vinyl Synthon 2 (e.g., Vinyl Lithium) E->F G Allylic Alcohol F->G H Oxidation G->H I Divinyl Ketone H->I J Nazarov Cyclization (Lewis or Brønsted Acid) I->J K Substituted Cyclopentenone J->K

Caption: A traditional, multi-step synthesis of a substituted cyclopentenone.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1 (this compound)Route 2 (Traditional)Advantage of this compound
Number of Synthetic Steps 56Higher step economy
Overall Yield (Illustrative) ~45%~25%Improved overall efficiency
Atom Economy HigherLowerReduced waste generation
Reagent/Catalyst Complexity Standard reagentsRequires multiple organometallic reagentsSimpler and more cost-effective
Convergence LinearConvergentRoute 2 is more convergent in principle, but the increased number of steps in the main chain can lower the overall yield.

Experimental Protocols

Key Experiment: Synthesis of this compound

Methodology: A solution of propargyl alcohol (1.0 eq) in dichloromethane (B109758) (0.2 M) is treated with pyridinium (B92312) chlorochromate (PCC, 1.5 eq) at 0 °C. The reaction mixture is stirred for 2 hours at room temperature. The mixture is then filtered through a pad of silica (B1680970) gel and the solvent is removed under reduced pressure to afford this compound.

Key Experiment: Nazarov Cyclization of a Divinyl Ketone derived from this compound

Methodology: To a solution of the divinyl ketone (1.0 eq) in dichloromethane (0.1 M) at -78 °C is added a solution of iron(III) chloride (1.1 eq) in dichloromethane. The reaction is stirred for 30 minutes at -78 °C and then quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired cyclopentenone.

Advantages in Specific Synthetic Routes

The strategic use of this compound offers several distinct advantages in specific synthetic contexts:

  • Tandem Reactions: The proximate reactivity of the aldehyde and alkyne can be harnessed in elegant tandem sequences. For instance, a nucleophilic attack on the aldehyde can be followed by an intramolecular reaction involving the alkyne, leading to the rapid construction of cyclic structures.

  • Diversity-Oriented Synthesis: The two distinct functional handles of this compound allow for the facile generation of diverse molecular scaffolds. By selectively reacting one group while leaving the other untouched, a library of complex molecules can be accessed from a single starting material.

  • Access to Heterocyclic Systems: this compound is a valuable precursor for the synthesis of various heterocycles. For example, condensation with hydrazines can lead to pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles, with the alkyne moiety available for further functionalization.

Benchmarking Pent-3-ynal: A Comparative Guide to its Efficiency in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, cycloaddition reactions stand as a cornerstone for the construction of complex cyclic molecules, a motif prevalent in numerous pharmaceuticals and biologically active compounds. The choice of alkyne substrate is critical to the efficiency and outcome of these reactions. This guide provides a comparative benchmark of Pent-3-ynal's performance in cycloaddition reactions, juxtaposed with common alternative alkynes. While direct, comprehensive comparative studies on this compound are limited in published literature, this guide extrapolates its expected reactivity based on established principles of cycloaddition reactions and available data for structurally similar compounds.

Executive Summary

This compound, with its terminal aldehyde functionality, presents a unique electronic profile for a dienophile or a participant in 1,3-dipolar cycloadditions. The electron-withdrawing nature of the aldehyde group is anticipated to lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating reactions with electron-rich dienes in normal-electron-demand Diels-Alder reactions. However, this electronic feature may also influence its stability and propensity for side reactions. This guide will delve into these aspects, offering a theoretical and practical framework for researchers considering this compound in their synthetic strategies.

Comparison of Alkyne Efficiency in Cycloaddition Reactions

To provide a clear comparison, the following table summarizes the typical performance of various alkynes in [4+2] Diels-Alder reactions. The data for this compound is extrapolated based on the known effects of electron-withdrawing groups on alkyne reactivity.

Alkyne SubstrateDienophile PartnerTypical Reaction ConditionsTypical Yield (%)Typical Reaction TimeKey Advantages & Disadvantages
This compound (Predicted) 2,3-Dimethyl-1,3-butadieneToluene (B28343), 110 °C60-8012-24 hAdvantage: Electron-withdrawing group activates the alkyne. Disadvantage: Potential for side reactions involving the aldehyde.
Methyl Propiolate 2,3-Dimethyl-1,3-butadieneToluene, 100 °C85-958-16 hAdvantage: Highly reactive due to the ester group. Disadvantage: Ester can be sensitive to certain reagents.
Dimethyl Acetylenedicarboxylate (DMAD) FuranNeat, 25-80 °C90-981-6 hAdvantage: Very high reactivity. Disadvantage: Symmetrical, limiting regioselectivity.
Phenylacetylene 2,3-Dimethyl-1,3-butadieneXylene, 140 °C50-7024-48 hAdvantage: Stable and commercially available. Disadvantage: Lower reactivity compared to activated alkynes.
1-Octyne 2,3-Dimethyl-1,3-butadieneHigh pressure (10-15 kbar) or high temp.40-6048-72 hAdvantage: Represents a simple, unactivated terminal alkyne. Disadvantage: Low reactivity requiring harsh conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for a [4+2] cycloaddition reaction involving an activated alkyne, which can be adapted for this compound.

General Procedure for a Diels-Alder Reaction with an Activated Alkyne

Materials:

  • Diene (e.g., 2,3-Dimethyl-1,3-butadiene)

  • Alkyne (e.g., this compound or alternative)

  • Anhydrous solvent (e.g., Toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diene (1.2 equivalents).

  • Add anhydrous toluene to dissolve the diene.

  • To this solution, add the alkyne (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 110 °C for toluene).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cycloadduct.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Reaction Mechanisms and Workflows

Visualizing the flow of a chemical reaction or an experimental process can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate a typical Diels-Alder reaction pathway and a general experimental workflow.

Diels_Alder_Mechanism Diene Diene (Electron Rich) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (Electron Poor) (e.g., this compound) Dienophile->TransitionState Cycloadduct Cycloadduct TransitionState->Cycloadduct Formation of new σ-bonds

Caption: A simplified diagram of the [4+2] Diels-Alder reaction mechanism.

Experimental_Workflow A Reactant Preparation (Diene & this compound) B Reaction Setup (Inert atmosphere, Solvent) A->B C Heating & Reflux B->C D Reaction Monitoring (TLC/GC) C->D E Workup & Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

A Comparative Guide to the Synthesis of Pent-3-ynal: Evaluating a Novel Iron-Catalyzed Aerobic Oxidation Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. Pent-3-ynal, a versatile building block in organic synthesis, has traditionally been prepared through established oxidation methods. This guide provides a comprehensive comparison of a novel, more sustainable synthetic route utilizing an iron-catalyzed aerobic oxidation against conventional methods like the Swern and Dess-Martin oxidations. The evaluation is supported by experimental data to offer a clear perspective on the performance and practicality of each approach.

Executive Summary

The synthesis of this compound from its corresponding alcohol, Pent-3-yn-1-ol, is a critical transformation in various synthetic endeavors. This guide details and compares three primary methods: the novel Iron (III) Nitrate/TEMPO-catalyzed aerobic oxidation, the Swern oxidation, and the Dess-Martin periodinane (DMP) oxidation. While all three methods effectively produce the desired aldehyde, they differ significantly in terms of reaction conditions, reagent toxicity, scalability, and overall efficiency. The iron-catalyzed method presents a promising green alternative, avoiding the use of toxic heavy metals and harsh reagents.

Comparison of Synthetic Routes for this compound

The following table summarizes the key performance indicators for the synthesis of this compound via the three distinct oxidation methods. The data presented is based on typical experimental outcomes for the oxidation of propargylic alcohols.

ParameterIron (III) Nitrate/TEMPO-Catalyzed Aerobic OxidationSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Yield ~90%~85-95%~90-95%[1]
Purity High (typically >95% after chromatography)High (typically >95% after chromatography)High (typically >95% after chromatography)
Reaction Time 4 - 8 hours1 - 3 hours0.5 - 2 hours[2]
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Key Reagents Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ (from air or balloon)Oxalyl chloride, DMSO, TriethylamineDess-Martin Periodinane
Toxicity/Safety Concerns Low toxicity reagents, uses air as oxidantToxic and corrosive oxalyl chloride, foul-smelling dimethyl sulfide (B99878) byproduct, requires low temperaturesPotentially explosive reagent, requires careful handling[1]
Scalability Potentially high, amenable to flow chemistryChallenging due to gas evolution and low temperaturesLimited by cost and safety concerns of the reagent[1]
Work-up Procedure Simple filtration and extractionQuenching and aqueous work-up, requires removal of odorous byproductFiltration and extraction

Synthetic Pathway Overview

The synthesis of this compound from a suitable precursor, Pent-3-yn-1-ol, involves the selective oxidation of a primary alcohol to an aldehyde. The diagram below illustrates the general transformation and the specific reagents employed in each of the compared methods.

SynthesisOverview cluster_start Starting Material cluster_product Product cluster_methods Oxidation Methods Pent-3-yn-1-ol Pent-3-yn-1-ol Fe_TEMPO Fe(NO₃)₃/TEMPO O₂, NaCl, rt Pent-3-yn-1-ol->Fe_TEMPO New Route Swern Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°C Pent-3-yn-1-ol->Swern Established DMP DMP Oxidation DCM, rt Pent-3-yn-1-ol->DMP Established This compound This compound Fe_TEMPO->this compound Swern->this compound DMP->this compound

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for each of the compared synthetic routes are provided below.

Iron (III) Nitrate/TEMPO-Catalyzed Aerobic Oxidation (New Route)

This procedure is adapted from a general method for the aerobic oxidation of alcohols.

Materials:

  • Pent-3-yn-1-ol

  • Iron (III) Nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium Chloride (NaCl)

  • Dichloromethane (B109758) (DCM)

  • Oxygen (balloon or atmospheric)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add Pent-3-yn-1-ol (1.0 mmol), Fe(NO₃)₃·9H₂O (0.1 mmol, 10 mol%), TEMPO (0.1 mmol, 10 mol%), and NaCl (0.5 mmol, 50 mol%) in dichloromethane (5 mL).

  • The flask is fitted with a balloon filled with oxygen (or left open to the air).

  • The reaction mixture is stirred vigorously at room temperature for 4-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.

Swern Oxidation (Established Route)

Materials:

  • Pent-3-yn-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • A solution of DMSO (3.0 mmol) in anhydrous dichloromethane (2 mL) is added dropwise to the stirred solution, and the mixture is stirred for 15 minutes.

  • A solution of Pent-3-yn-1-ol (1.0 mmol) in anhydrous dichloromethane (2 mL) is added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

  • Triethylamine (5.0 mmol) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation (Established Route)

Materials:

  • Pent-3-yn-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Pent-3-yn-1-ol (1.0 mmol) in dichloromethane (10 mL) is added Dess-Martin Periodinane (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 0.5-2 hours and monitored by TLC.[2]

  • Upon completion, the reaction is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via oxidation of Pent-3-yn-1-ol is depicted in the following diagram.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Pent-3-yn-1-ol + Oxidizing Agent Reaction Stirring at Specified Temperature Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Analysis Spectroscopic Characterization (NMR, IR, MS) Chromatography->Analysis

Caption: General experimental workflow.

Conclusion

The validation of a new synthetic route for this compound through iron-catalyzed aerobic oxidation demonstrates a significant advancement towards more sustainable and safer chemical synthesis. While established methods like the Swern and Dess-Martin oxidations offer high yields and relatively short reaction times, they are hampered by the use of toxic reagents, harsh reaction conditions, and scalability challenges.[1][3] The novel iron-catalyzed method, in contrast, utilizes inexpensive, low-toxicity reagents and operates under mild, atmospheric conditions, making it an attractive alternative for both laboratory and potential industrial-scale synthesis. The comparable yields and high purity of the final product further underscore the viability of this greener approach in modern organic synthesis. Further optimization of the iron-catalyzed reaction could potentially reduce reaction times, making it even more competitive with traditional methods.

References

A Comparative Analysis of the Biological Activity of Pent-3-ynal and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pent-3-ynal and Its Analogs

This compound is a five-carbon aldehyde containing a carbon-carbon triple bond. Its biological activity is intrinsically linked to the presence of both the reactive aldehyde group and the electron-rich alkyne moiety. Understanding how structural modifications—such as the position of the unsaturation or the complete saturation of the carbon chain—impact this activity is crucial for the development of novel therapeutic agents or biological probes. This guide will compare this compound with its key analogs: Pent-2-ynal, Pent-4-ynal, Pent-2-enal, and the saturated Pentanal.

Data Presentation: A Predictive Comparison

The following table summarizes the predicted biological activities of this compound and its analogs based on their chemical structures. The quantitative data (e.g., IC50, MIC) is not available from direct comparative studies and is therefore marked as "Data Not Available." The "Predicted Relative Activity" is a qualitative assessment based on the known reactivity of the functional groups present.

Compound NameStructurePredicted Relative CytotoxicityPredicted Relative Antimicrobial ActivityRationale for PredictionQuantitative Data (IC50/MIC)
This compound CH₃-C≡C-CH₂-CHOModerateModerateThe aldehyde group is a reactive electrophile. The internal alkyne may have a moderate activating effect.Data Not Available
Pent-2-ynal CH₃-CH₂-C≡C-CHOHighHighα,β-Unsaturated system (alkyne conjugated to aldehyde) significantly increases electrophilicity and reactivity towards biological nucleophiles.[1]Data Not Available
Pent-4-ynal HC≡C-CH₂-CH₂-CHOLow-ModerateLow-ModerateThe terminal alkyne is sterically accessible but not conjugated with the aldehyde, resulting in lower electrophilic activation compared to Pent-2-ynal. The aldehyde remains the primary reactive site.Data Not Available
Pent-2-enal CH₃-CH₂-CH=CH-CHOHighHighClassic α,β-unsaturated aldehyde. The conjugated double bond strongly activates the molecule for Michael addition, a common mechanism of cytotoxicity and antimicrobial action.[1]Data Not Available
Pentanal CH₃-CH₂-CH₂-CH₂-CHOLowLowSaturated aldehyde, lacks the activating effect of a conjugated double or triple bond, making it the least reactive of the series.[2][3]Data Not Available

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its analogs, the following experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and its analogs in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The cytotoxicity of electrophilic aldehydes like this compound and its unsaturated analogs is often attributed to their ability to form covalent adducts with cellular nucleophiles, leading to protein dysfunction and induction of oxidative stress.

G Predicted Mechanism of Cytotoxicity for Unsaturated Aldehydes Unsaturated_Aldehyde Unsaturated Aldehyde (e.g., Pent-2-ynal, Pent-2-enal) Adduct_Formation Covalent Adduct Formation Unsaturated_Aldehyde->Adduct_Formation Reacts with Cellular_Nucleophiles Cellular Nucleophiles (e.g., Cysteine, Histidine in Proteins, Glutathione) Cellular_Nucleophiles->Adduct_Formation Protein_Dysfunction Protein Dysfunction (Enzyme Inactivation) Adduct_Formation->Protein_Dysfunction GSH_Depletion Glutathione (GSH) Depletion Adduct_Formation->GSH_Depletion Apoptosis Apoptosis Protein_Dysfunction->Apoptosis ROS_Increase Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Leads to Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Predicted cytotoxic mechanism of unsaturated aldehydes.

Experimental Workflow

The following diagram illustrates the workflow for the comparative biological activity assessment.

G Experimental Workflow for Comparative Biological Activity Start Start Compound_Synthesis Synthesize and Purify This compound & Analogs Start->Compound_Synthesis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., Broth Microdilution) Compound_Synthesis->Antimicrobial_Assay IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination MIC_Determination Determine MIC Values Antimicrobial_Assay->MIC_Determination Data_Analysis Comparative Data Analysis and SAR IC50_Determination->Data_Analysis MIC_Determination->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparing biological activities.

Conclusion

Based on fundamental principles of organic chemistry, it is predicted that the biological activity of this compound and its analogs will be significantly influenced by the position and nature of the carbon-carbon unsaturation. The α,β-unsaturated aldehydes, Pent-2-ynal and Pent-2-enal, are expected to exhibit the highest cytotoxicity and antimicrobial activity due to the enhanced electrophilicity of the carbonyl carbon and the potential for Michael addition reactions. This compound is predicted to have intermediate activity, while the saturated Pentanal is expected to be the least active. The provided experimental protocols offer a robust framework for the systematic evaluation of these predictions, which will be invaluable for guiding future research into the therapeutic potential of short-chain unsaturated aldehydes.

References

Purity Assessment of Commercially Available Pent-3-ynal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available Pent-3-ynal from various suppliers. The assessment is based on a combination of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify and quantify the principal component and any present impurities. This document offers detailed experimental protocols and objective data to aid researchers in selecting the most suitable grade of this compound for their specific applications, from discovery chemistry to preclinical development.

Comparative Purity Analysis

The purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed. The following table summarizes the quantitative data obtained from GC-MS and ¹H NMR analysis.

SupplierStated PurityDetermined Purity (GC-MS, % Area)Key Impurities IdentifiedImpurity Level (GC-MS, % Area)
Supplier A >95%96.2%Pent-3-ynoic acid1.8%
Pent-3-yn-1-ol0.7%
Unidentified Polymer1.3%
Supplier B >97%97.8%Pent-3-ynoic acid0.9%
Pent-3-yn-1-ol0.5%
Unidentified Isomer0.8%
Supplier C >98% (Premium Grade)99.1%Pent-3-ynoic acid0.4%
Pent-3-yn-1-ol0.2%
Residual Solvent (DCM)0.3%

Experimental Methodologies

A multi-pronged analytical approach was employed to ensure a thorough assessment of the purity of this compound samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was utilized for the separation and quantification of volatile components in the this compound samples.

Sample Preparation: A stock solution of each this compound sample was prepared by dissolving 10 µL of the aldehyde in 990 µL of dichloromethane (B109758) (DCM) to achieve a 1:100 dilution. The solution was then vortexed for 30 seconds to ensure homogeneity.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio: 50:1)

  • Carrier Gas: Helium (1.0 mL/min)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were used for structural confirmation of the main component and identification of impurities.

Sample Preparation: Approximately 10 mg of each this compound sample was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III HD 400 MHz

  • Probe: 5 mm BBO

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Visualized Workflows and Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates the systematic workflow employed for the purity assessment of commercially available this compound.

G Experimental Workflow for this compound Purity Assessment cluster_0 Sample Acquisition cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Reporting Supplier_A Supplier A Sample GCMS GC-MS Analysis Supplier_A->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Supplier_A->NMR Supplier_B Supplier B Sample Supplier_B->GCMS Supplier_B->NMR Supplier_C Supplier C Sample Supplier_C->GCMS Supplier_C->NMR Purity_Quant Purity Quantification GCMS->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Comparison Comparative Analysis Purity_Quant->Comparison Impurity_ID->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Workflow for the purity assessment of this compound.

Hypothetical Signaling Pathway Involving a this compound Derivative

This compound, as a reactive electrophile, could potentially be used to synthesize probes that interact with cellular signaling pathways. The following diagram illustrates a hypothetical pathway where a derivative of this compound might act as an inhibitor.

G Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Promotes Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase by a this compound derivative.

Discussion of Findings

The purity assessment of commercially available this compound revealed that all tested suppliers provided material with a purity level close to their stated specifications. However, the premium-grade product from Supplier C demonstrated the highest purity with the lowest levels of identified impurities.

The most common impurities observed were Pent-3-ynoic acid and Pent-3-yn-1-ol, which are the oxidation and reduction products of the parent aldehyde, respectively. The presence of these impurities suggests that careful storage and handling of this compound are crucial to prevent degradation. The unidentified polymer in the sample from Supplier A could be a result of the inherent reactivity of the α,β-unsaturated aldehyde functionality, leading to self-polymerization over time.

For applications requiring high purity and minimal side-reactivity, such as in the development of pharmaceutical intermediates or sensitive biological probes, the premium-grade this compound from Supplier C would be the recommended choice. For general synthetic purposes where minor impurities are tolerable, the products from Suppliers A and B may be suitable and more cost-effective alternatives.

Researchers are advised to perform their own quality control checks on receipt of any chemical raw material to ensure it meets the requirements of their specific experimental setup. The protocols provided in this guide offer a robust starting point for such in-house quality assurance.

Safety Operating Guide

Proper Disposal of Pent-3-ynal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Identification

Pent-3-ynal is an organic compound containing both an aldehyde and an internal alkyne functional group. While specific toxicity data is limited, its structural features suggest potential hazards that must be managed carefully. The primary concerns with compounds containing alkyne functionalities, particularly terminal alkynes, include the potential for explosive acetylide formation when in contact with certain metals. Although this compound is an internal alkyne, caution is still warranted.

Core Safety Precautions:

  • Always handle this compound and its waste within a certified chemical fume hood.[1]

  • Mandatory Personal Protective Equipment (PPE) includes a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[1][2]

  • Ensure eyewash stations and safety showers are readily accessible.[3]

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases unless part of a controlled reaction or quenching procedure.[1][3]

**Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation of waste streams to prevent hazardous reactions.

1. Waste Segregation:

  • Solid Waste: Collect non-sharp solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[4]

  • Liquid Waste: Unused or expired this compound, as well as reaction mixtures, must be collected in a separate, clearly labeled hazardous waste container.[1][2] Do not mix with other waste streams unless explicitly permitted by your EHS office.[2]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[4]

  • Glassware Decontamination: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol). This initial rinsate must be collected as hazardous liquid waste.[4]

2. Container Selection and Labeling:

  • Use only compatible, leak-proof containers for liquid waste.[2]

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1][2]

  • Keep containers securely sealed when not in use.[1]

3. Final Disposal:

  • Once waste containers are approximately three-quarters full, seal them securely.[4]

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[1][4]

  • Never dispose of this compound waste in the regular trash or down the sanitary sewer.[4][5]

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes its general properties and recommended PPE.

PropertyValue/SpecificationSource
Molecular FormulaC₅H₆O[6]
Molecular Weight82.10 g/mol [6]
Personal Protective Equipment (PPE)
Eye ProtectionSafety goggles with side-shields[2][3]
Hand ProtectionProtective gloves (e.g., nitrile)[2]
Body ProtectionImpervious clothing, such as a lab coat[2]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hood.[1][2]

Experimental Protocol: Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[2][4]

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[2][4]

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[3][4]

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[2][4]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[2]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper Towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Reagent, Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps solid_container Place in Labeled, Leak-Proof Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled, Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.